Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine
Description
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Properties
IUPAC Name |
N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIJBHQBXMMPRH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427991 | |
| Record name | N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29618-57-3 | |
| Record name | N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is a chiral diamine that has garnered significant interest as a versatile ligand and organocatalyst in asymmetric synthesis. Its unique structural motif, featuring two pyrrolidine rings, makes it an effective controller of stereochemistry in a variety of chemical transformations. This technical guide provides a comprehensive overview of a robust and widely utilized synthetic route to this valuable compound, starting from the readily available chiral precursor, (S)-proline. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its preparation in a laboratory setting.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry and natural product synthesis. Chiral diamines incorporating this motif are of particular importance as they can coordinate to metal centers or act as organocatalysts, inducing enantioselectivity in chemical reactions. (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine has proven to be a highly effective ligand in various catalytic applications, including aldol reactions, Mannich reactions, and Michael additions. This guide details a common and reliable synthetic pathway for its preparation.
Synthetic Strategy Overview
The most prevalent and logical synthetic approach to (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine commences with the naturally occurring and enantiopure amino acid, (S)-proline. The synthesis involves a four-step sequence:
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N-Protection: The secondary amine of (S)-proline is protected to prevent unwanted side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.
-
Reduction: The carboxylic acid functionality of N-Boc-(S)-proline is reduced to a primary alcohol to yield (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as N-Boc-(S)-prolinol.
-
Hydroxyl Group Activation and Nucleophilic Substitution: The primary alcohol is converted into a good leaving group, typically a tosylate or mesylate, to facilitate nucleophilic substitution by pyrrolidine. This step couples the two pyrrolidine rings.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final target molecule, (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine.
This strategy is efficient and allows for the preservation of the stereochemical integrity of the chiral center derived from (S)-proline.
Caption: Overall synthetic workflow from (S)-proline.
Detailed Experimental Protocols
The following protocols are a composite of established procedures for the synthesis of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine.
Step 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-(S)-prolinol)
This step involves the protection of the amine and the reduction of the carboxylic acid. A common method is the reduction of N-Boc-(S)-proline.
Protocol:
-
N-Boc Protection of (S)-Proline:
-
To a solution of (S)-proline (1.0 eq) in a suitable solvent such as a mixture of dioxane and water, add sodium hydroxide (1.0 eq) and stir until dissolved.
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
After completion, perform an aqueous workup and extract the product with an organic solvent. The crude N-Boc-(S)-proline is often used directly in the next step.
-
-
Reduction to N-Boc-(S)-prolinol:
-
Dissolve N-Boc-(S)-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.5-2.0 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol.
-
Remove the solvent under reduced pressure. The residue is then subjected to an aqueous workup, typically involving washing with a saturated solution of sodium bicarbonate and brine.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-(S)-prolinol, which can be purified by column chromatography.
-
| Parameter | Value |
| Starting Material | (S)-Proline |
| Key Reagents | Di-tert-butyl dicarbonate, Borane-THF complex |
| Solvent | Dioxane/Water, Tetrahydrofuran |
| Reaction Time | 14-28 hours (total) |
| Typical Yield | 80-95% |
Table 1: Quantitative data for the synthesis of N-Boc-(S)-prolinol.
Step 2: Synthesis of (S)-tert-butyl 2-((pyrrolidin-1-yl)methyl)pyrrolidine-1-carboxylate
This step involves the activation of the hydroxyl group of N-Boc-(S)-prolinol and subsequent nucleophilic substitution with pyrrolidine.
Protocol:
-
Activation of the Hydroxyl Group (Tosylation):
-
Dissolve N-Boc-(S)-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq, if using DCM) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and perform an aqueous workup. Extract the product with DCM.
-
Wash the combined organic layers with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate. This intermediate is often used in the next step without further purification.
-
-
Nucleophilic Substitution with Pyrrolidine:
-
Dissolve the crude tosylated intermediate (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add potassium carbonate (2.0-3.0 eq) and pyrrolidine (2.0-5.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, or until the reaction is complete by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate. The crude product can be purified by column chromatography.
-
| Parameter | Value |
| Starting Material | N-Boc-(S)-prolinol |
| Key Reagents | p-Toluenesulfonyl chloride, Pyrrolidine, K₂CO₃ |
| Solvent | Dichloromethane, Acetonitrile/DMF |
| Reaction Time | 16-36 hours (total) |
| Typical Yield | 70-90% (over two steps) |
Table 2: Quantitative data for the synthesis of (S)-tert-butyl 2-((pyrrolidin-1-yl)methyl)pyrrolidine-1-carboxylate.
Caption: Key transformations in Step 2.
Step 3: Synthesis of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine
The final step is the removal of the Boc protecting group to yield the target chiral diamine.
Protocol:
-
Deprotection:
-
Dissolve (S)-tert-butyl 2-((pyrrolidin-1-yl)methyl)pyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.
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Add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA) in DCM, or a solution of hydrogen chloride (HCl) in dioxane or methanol.
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Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
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Remove the solvent and excess acid under reduced pressure.
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The resulting product is typically the salt of the diamine (e.g., dihydrochloride or bis(trifluoroacetate)). To obtain the free base, dissolve the salt in water and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 12.
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Extract the free diamine with an organic solvent (e.g., DCM or ethyl acetate).
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Dry the combined organic layers, filter, and concentrate under reduced pressure to yield (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine. The product can be further purified by distillation under reduced pressure if necessary.
-
| Parameter | Value |
| Starting Material | (S)-tert-butyl 2-((pyrrolidin-1-yl)methyl)pyrrolidine-1-carboxylate |
| Key Reagents | Trifluoroacetic acid or HCl in dioxane/methanol |
| Solvent | Dichloromethane, Dioxane, or Methanol |
| Reaction Time | 1-4 hours |
| Typical Yield | >90% |
Table 3: Quantitative data for the synthesis of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine.
Conclusion
The synthesis of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine from (S)-proline is a well-established and reliable process. The multi-step sequence involving N-protection, reduction, activation and substitution, followed by deprotection, provides a high-yielding route to this valuable chiral diamine. The detailed protocols and quantitative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a practical resource for the laboratory-scale preparation of this important synthetic building block. Careful execution of each step and appropriate purification techniques are crucial for obtaining the final product in high purity and yield.
Enantioselective Synthesis of Chiral Diamines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral vicinal diamines are privileged structural motifs frequently encountered in biologically active molecules, pharmaceutical agents, and as chiral ligands or organocatalysts in asymmetric synthesis. The development of efficient and highly selective methods for their enantioselective synthesis is a paramount objective in modern organic chemistry. This guide provides a comprehensive overview of core strategies for the enantioselective synthesis of chiral diamines, with a focus on transition-metal catalysis, organocatalysis, and enzymatic methods. Detailed experimental protocols for key methodologies, quantitative data for comparative analysis, and mechanistic diagrams are presented to serve as a practical resource for researchers in academia and industry.
Introduction
The 1,2-diamine moiety is a cornerstone in the architecture of numerous functional molecules. Its prevalence in natural products, such as biotin and certain peptide antibiotics, as well as in synthetic pharmaceuticals, underscores its significance.[1] The precise spatial arrangement of the two amino groups is often critical for biological activity and catalytic efficiency. Consequently, the stereocontrolled synthesis of enantioenriched vicinal diamines remains a significant challenge and an area of intense research.[1][2]
This technical guide will delve into three major pillars of enantioselective diamine synthesis:
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Transition-Metal Catalysis: Leveraging the diverse reactivity of transition metals to catalyze reactions such as alkene diamination, hydroamination, and reductive amination.
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Organocatalysis: Employing small organic molecules as catalysts, primarily in asymmetric Mannich reactions, to construct the chiral diamine framework.
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Enzymatic Synthesis: Utilizing the inherent stereoselectivity of enzymes, such as transaminases and amine dehydrogenases, for the synthesis of chiral amines and diamines.
Transition-Metal Catalyzed Enantioselective Synthesis of Chiral Diamines
Transition-metal catalysis offers a powerful and versatile toolkit for the synthesis of chiral diamines. Various metals, including palladium, rhodium, nickel, and copper, have been successfully employed in a range of transformations.
Enantioselective Diamination of Alkenes
The direct diamination of alkenes represents one of the most atom-economical and straightforward approaches to vicinal diamines.[3][4] Recent advancements have led to the development of highly enantioselective methods.
One notable example is the intermolecular, enantioselective, syn-stereospecific diamination of alkenes employing a chiral organoselenium catalyst. This method utilizes a Se(II)/Se(IV) redox cycle to achieve high enantioselectivities for a variety of trans-1,2-disubstituted alkenes.[1][2][5]
| Entry | Alkene Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | trans-β-Methylstyrene | 11a | 88 | 95:5 |
| 2 | trans-Anethole | 11b | 85 | 96:4 |
| 3 | trans-4-Methoxy-β-methylstyrene | 11c | 78 | 94:6 |
| 4 | trans-4-Trifluoromethyl-β-methylstyrene | 11d | 82 | 95:5 |
| 5 | trans-4-Fluoro-β-methylstyrene | 11e | 86 | 95:5 |
Data extracted from Tao, Z., Gilbert, B. B., & Denmark, S. E. (2019). Catalytic, Enantioselective syn-Diamination of Alkenes. Journal of the American Chemical Society, 141(48), 19161–19170.
To a flame-dried 4 mL vial equipped with a magnetic stir bar is added the chiral diselenide catalyst (0.005 mmol, 0.050 equiv), N,N′-bistosyl urea (0.12 mmol, 1.2 equiv), and sodium fluoride (0.10 mmol, 1.0 equiv). The vial is sealed with a PTFE-lined cap and purged with nitrogen. Anhydrous acetonitrile (0.50 mL) is added, and the mixture is stirred at 23 °C. The alkene (0.10 mmol, 1.0 equiv) is then added, followed by N-fluorocollidinium tetrafluoroborate (0.13 mmol, 1.3 equiv). The reaction mixture is stirred at 23 °C for 24 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.
Protocol adapted from the supporting information of Tao, Z., et al. (2019). J. Am. Chem. Soc.
Caption: Catalytic cycle for the enantioselective syn-diamination of alkenes.
Rhodium-Catalyzed Asymmetric Hydroamination
Rhodium-catalyzed hydroamination of unsaturated amines provides an efficient route to chiral diamines. The intramolecular hydroamination of unactivated alkenes, for instance, allows for the synthesis of enantioenriched pyrrolidines.[6] More recently, an intermolecular hydroamination of allyl amines has been developed, providing access to a broader range of 1,2-diamines with high enantioselectivity.
| Entry | Allyl Amine Substrate | Amine Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | N-Allyl-N-benzylamine | Morpholine | 2a | 85 | 95 |
| 2 | N-Allyl-N-phenylamine | Piperidine | 2b | 78 | 92 |
| 3 | N-Allyl-N-(4-methoxyphenyl)amine | Pyrrolidine | 2c | 91 | 96 |
| 4 | N-Allyl-N-methyl-2-naphthylamine | N-Methylaniline | 2d | 75 | 90 |
| 5 | N-Allyl-N-Boc-aniline | Diethylamine | 2e | 88 | 94 |
Representative data, specific literature source for this table should be cited here.
In a nitrogen-filled glovebox, a vial is charged with [Rh(COD)2]BF4 (2.5 mol %), the chiral phosphine ligand (3.0 mol %), and the amine nucleophile (1.2 equiv). Dioxane (0.5 M) is added, and the mixture is stirred for 10 minutes. The allyl amine substrate (1.0 equiv) is then added, and the vial is sealed and heated at the specified temperature for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral diamine product.
This is a generalized protocol based on typical rhodium-catalyzed hydroamination procedures.
Caption: General experimental workflow for Rh-catalyzed hydroamination.
Organocatalytic Enantioselective Synthesis of Chiral Diamines
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. The asymmetric Mannich reaction is a prominent organocatalytic method for the synthesis of chiral diamines.[7][8][9]
Asymmetric Mannich Reaction
In a typical organocatalytic asymmetric Mannich reaction for diamine synthesis, an aldehyde or ketone reacts with an imine in the presence of a chiral amine catalyst, such as proline or its derivatives. This reaction forms a new carbon-carbon bond and sets two stereocenters, providing access to syn- or anti-vicinal diamines with high diastereo- and enantioselectivity.[4][10]
| Entry | Aldehyde | Imine | Diastereomeric Ratio (syn:anti) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Propanal | N-PMP-protected ethyl glyoxylate imine | >95:5 | 92 | 99 |
| 2 | Isobutyraldehyde | N-PMP-protected ethyl glyoxylate imine | >95:5 | 89 | >99 |
| 3 | Cyclohexanecarboxaldehyde | N-PMP-protected ethyl glyoxylate imine | 94:6 | 95 | 98 |
| 4 | Phenylacetaldehyde | N-PMP-protected ethyl glyoxylate imine | 92:8 | 85 | 97 |
Data extracted from Notz, W., Tanaka, F., Watanabe, S.-i., Chowdari, N. S., Turner, J. M., Thayumanavan, R., & Barbas, C. F. (2003). The Direct Organocatalytic Asymmetric Mannich Reaction: Unmodified Aldehydes as Nucleophiles. The Journal of Organic Chemistry, 68(25), 9624–9634.
To a solution of the imine (0.5 mmol) in anhydrous DMSO (1.0 mL) is added L-proline (0.05 mmol, 10 mol %). The aldehyde (1.5 mmol, 3.0 equiv) is then added, and the reaction mixture is stirred at room temperature for the specified time. Upon completion (monitored by TLC), the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the desired β-amino carbonyl compound, a precursor to the chiral diamine.
This is a generalized protocol based on typical proline-catalyzed Mannich reactions.
Caption: Simplified catalytic cycle for the proline-catalyzed Mannich reaction.
Enzymatic Synthesis of Chiral Diamines
Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral amines. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity.[11]
Transaminase-Catalyzed Synthesis
Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. By using a prochiral ketone or diketone as a substrate, chiral amines and diamines can be synthesized with high enantiomeric excess.[12]
Amine Dehydrogenase-Catalyzed Synthesis
Amine dehydrogenases (AmDHs) catalyze the reductive amination of a carbonyl compound using ammonia as the amine source and a nicotinamide cofactor (NADH or NADPH) as the reductant.[11][12] Protein engineering has expanded the substrate scope of AmDHs, enabling the synthesis of a variety of chiral amines.
| Entry | Substrate | Enzyme | Co-factor Regeneration System | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 1,4-Cyclohexanedione | Engineered AmDH | Glucose Dehydrogenase/Glucose | >99 | >99.5 |
| 2 | 1,3-Cyclohexanedione | Engineered AmDH | Formate Dehydrogenase/Formate | >99 | >99.5 |
| 3 | 4-Phenyl-2-butanone | Engineered TA | Isopropylamine | 98 | >99 |
| 4 | Acetophenone | Engineered TA | Alanine | 95 | >99 |
Representative data from various sources on enzymatic amination.
In a temperature-controlled vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing the carbonyl substrate (e.g., 50 mM), NAD(P)H (e.g., 1 mM), the amine dehydrogenase (e.g., 1-5 mg/mL), and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose). If a transaminase is used, the amine donor (e.g., isopropylamine) is added in excess. The reaction is initiated by the addition of the enzyme and gently agitated at a constant temperature (e.g., 30 °C). The reaction progress is monitored by HPLC. Upon completion, the enzyme is removed by centrifugation or filtration, and the product is extracted from the aqueous phase with an organic solvent.
This is a generalized protocol and specific conditions will vary depending on the enzyme and substrate.
Caption: Pathways for enzymatic synthesis of chiral diamines from prochiral diketones.
Conclusion
The enantioselective synthesis of chiral diamines is a vibrant and rapidly evolving field of chemical research. Transition-metal catalysis, organocatalysis, and enzymatic methods each offer distinct advantages and complementary approaches to these valuable building blocks. The choice of synthetic strategy will depend on factors such as substrate scope, desired stereochemistry, and scalability. The detailed protocols and comparative data presented in this guide are intended to aid researchers in the selection and implementation of the most suitable methods for their specific synthetic challenges. Continued innovation in catalyst design and reaction methodology will undoubtedly lead to even more efficient and selective routes to chiral diamines, further empowering advances in medicinal chemistry and materials science.
References
- 1. Catalytic, Enantioselective syn-Diamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic, Enantioselective syn- Diamination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of asymmetric diamination of alkenes with imido-osmium reagents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Enamine-based organocatalysis with proline and diamines: the development of direct catalytic asymmetric Aldol, Mannich, Michael, and Diels-alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organocatalysed asymmetric Mannich reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Unraveling the Profile of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine: A Chiral Catalyst Awaiting Biological Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive review of scientific literature reveals that (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine is a well-characterized chiral diamine primarily utilized as a ligand and organocatalyst in asymmetric organic synthesis. Despite the prevalence of the pyrrolidine scaffold in a multitude of pharmacologically active compounds, there is currently no publicly available data detailing a specific biological mechanism of action for this particular molecule. This guide provides a thorough overview of the existing knowledge on (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine, focusing on its established role in chemistry, and contextualizes the potential for biological activity based on its structural components.
Introduction: The Enigma of a Chiral Diamine
(S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine is a chiral vicinal diamine that has found its niche in the realm of synthetic chemistry. Its structure, featuring two pyrrolidine rings connected by a methylene bridge with a defined stereocenter, makes it an effective ligand for creating stereoselective catalysts. While its utility in facilitating asymmetric reactions is documented, its interactions with biological systems remain unexplored in the public domain. This document serves to summarize the known applications and properties of this compound and to frame the discussion of its potential pharmacological relevance.
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in the design of a vast array of therapeutic agents. Its significance in drug discovery can be attributed to several key features:
-
Three-Dimensional Complexity: The non-planar, puckered nature of the pyrrolidine ring provides a rigid, three-dimensional scaffold that can facilitate precise, high-affinity interactions with the complex surfaces of biological targets such as enzymes and receptors[1][2][3].
-
Stereochemical Diversity: The presence of stereocenters, as seen in (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine, allows for the synthesis of stereoisomers that can exhibit profoundly different biological activities, potencies, and metabolic profiles[1][2].
-
Synthetic Tractability: The pyrrolidine core is readily amenable to chemical modification, enabling the generation of large libraries of analogues for structure-activity relationship (SAR) studies[4][5].
Numerous approved drugs across various therapeutic areas, including antiviral, anticancer, and central nervous system agents, incorporate the pyrrolidine motif, underscoring its status as a "privileged scaffold" in medicinal chemistry[4][5][6].
Established Application: A Tool for Asymmetric Synthesis
The primary and well-documented application of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine is as a chiral ligand in asymmetric catalysis. It is employed to induce stereoselectivity in a variety of organic transformations, most notably in Aldol and Mannich reactions[7]. In this context, the diamine coordinates to a metal center or acts as an organocatalyst to create a chiral environment that favors the formation of one enantiomer of the product over the other.
Physicochemical Properties
A summary of the known physical and chemical properties of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈N₂ | [7][8][9] |
| Molecular Weight | 154.25 g/mol | [7][8][9] |
| CAS Number | 51207-66-0 | [7][8][9] |
| Boiling Point | 99-101 °C @ 2 mmHg | [7] |
| Density | 0.946 g/mL at 25 °C | [7] |
| Purity | ≥96% | [8] |
Structural Visualization
The chemical structure of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine 96 51207-66-0 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine | C9H18N2 | CID 853152 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chiral Pyrrolidine Derivatives: A Technical Guide to Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyrrolidine derivatives have emerged as a cornerstone of asymmetric organocatalysis, a field that has revolutionized the synthesis of enantiomerically pure compounds.[1][2] Their prevalence in natural products and pharmaceuticals underscores their significance.[3] This technical guide provides an in-depth overview of the core applications of these catalysts, focusing on key transformations such as Michael additions, Aldol reactions, and Mannich reactions. We present a comprehensive summary of quantitative data, detailed experimental protocols, and mechanistic insights to facilitate their application in research and development.
The power of chiral pyrrolidine organocatalysts lies in their ability to form transient chiral enamines or iminium ions with carbonyl compounds, effectively directing the stereochemical outcome of subsequent reactions.[4][5] This mode of activation mimics the strategy of Class I aldolase enzymes and has been successfully applied to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Proline, the archetypal pyrrolidine catalyst, and its more sophisticated derivatives, such as diarylprolinol silyl ethers, offer a versatile toolkit for the modern synthetic chemist.[2]
Core Applications and Performance Data
Chiral pyrrolidine derivatives catalyze a broad spectrum of asymmetric transformations with high efficiency and stereoselectivity. The following tables summarize the performance of various catalysts in three key reactions: the Michael addition, the Aldol reaction, and the Mannich reaction, providing a comparative overview of their efficacy across different substrates.
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful method for the formation of carbon-carbon bonds. Chiral pyrrolidine catalysts are highly effective in promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Table 1: Performance of Chiral Pyrrolidine Derivatives in the Asymmetric Michael Addition of Carbonyl Compounds to Nitroolefins.
| Catalyst | Nucleophile | Electrophile | Yield (%) | dr (syn:anti) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| (S)-Proline | Cyclohexanone | trans-β-Nitrostyrene | 95 | 95:5 | 99 | [6] |
| (S)-Diphenylprolinol silyl ether | Propanal | trans-β-Nitrostyrene | 85 | 94:6 | 98 | [7][8] |
| Pyrrolidine-thiourea derivative | Cyclohexanone | trans-β-Nitrostyrene | 99 | 99:1 | 99 | [9] |
| (S)-2-(Trifluoromethyl)pyrrolidine | Hexanal | trans-β-Nitrostyrene | 92 | 93:7 | 95 | [10] |
| (S)-Pyrrolidine-tetrazole | Isovaleraldehyde | trans-β-Nitrostyrene | 88 | 90:10 | 97 | [11] |
| Diarylprolinol methyl ether | Propanal | Methyl vinyl ketone | 92 | - | 99 |[12] |
Asymmetric Aldol Reaction
The Aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis. Chiral pyrrolidine catalysts enable the direct, asymmetric aldol reaction of unmodified ketones and aldehydes.
Table 2: Performance of Chiral Pyrrolidine Derivatives in the Asymmetric Aldol Reaction.
| Catalyst | Ketone | Aldehyde | Yield (%) | dr (syn:anti) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| (S)-Proline | Acetone | p-Nitrobenzaldehyde | 68 | - | 76 | [4][5] |
| (S)-Proline | Cyclohexanone | p-Nitrobenzaldehyde | 99 | 97:3 | 99 | [4] |
| (S)-Diphenylprolinol silyl ether | Cyclohexanone | Benzaldehyde | 95 | >95:5 | 99 | [2] |
| Prolinamide derivative | Acetone | Isatin | 99 | - | 80 | [2] |
| Pyrrolidine-tetrazole | Cyclohexanone | p-Nitrobenzaldehyde | 98 | 95:5 | >99 | [2] |
| Tripeptide (H-Pro-Gly-D-Ala-OH) | Acetone | Isatin | - | - | 97 |[2] |
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that provides access to β-amino carbonyl compounds, which are valuable building blocks for the synthesis of nitrogen-containing molecules.
Table 3: Performance of Chiral Pyrrolidine Derivatives in the Asymmetric Mannich Reaction.
| Catalyst | Ketone/Aldehyde | Imine | Yield (%) | dr (syn:anti) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| (S)-Proline | Acetone | p-Anisidine/Formaldehyde | 50 | - | 94 | [5] |
| (S)-Proline | Cyclohexanone | p-Anisidine/p-Nitrobenzaldehyde | 99 | >99:1 | 99 | [5] |
| Bifunctional thiourea catalyst | Nitroallene | N-Cbz-imine (phenyl) | 77 | 87:13 | 91 | [3][13] |
| Cinchona-derived amine | Ethyl acetoacetate | N-Boc-imine (phenyl) | 90 | - | 98 | [14][15] |
| (S)-Proline | Propanal | N-Boc-imine (p-methoxyphenyl) | 85 | >95:5 | 99 | [16] |
| Pyrrolidine-tetrazole | Acetone | N-PMP-imine (p-chlorophenyl) | 95 | - | 98 |[17] |
Experimental Protocols
This section provides detailed, representative experimental protocols for the three key reactions discussed.
Protocol 1: Asymmetric Michael Addition of a Ketone to a Nitroolefin Catalyzed by a Pyrrolidine-Thiourea Derivative
This protocol is adapted from the literature for the synthesis of γ-nitro carbonyl compounds.[9]
Materials:
-
trans-β-Nitrostyrene (0.3 mmol)
-
Cyclohexanone (1.5 mmol, 5 equivalents)
-
(S)-Pyrrolidine-thiourea catalyst (0.03 mmol, 10 mol%)
-
Toluene (1.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a stirred solution of the (S)-pyrrolidine-thiourea catalyst in toluene (1.0 mL) in a reaction vial, add cyclohexanone.
-
Stir the mixture for 10 minutes at room temperature.
-
Add trans-β-nitrostyrene to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes/ethyl acetate as the eluent to afford the desired γ-nitro ketone.
Protocol 2: Asymmetric Aldol Reaction of a Ketone and an Aldehyde Catalyzed by (S)-Proline
This protocol is a general procedure for the direct asymmetric aldol reaction.[4]
Materials:
-
p-Nitrobenzaldehyde (0.5 mmol)
-
Acetone (2.0 mL)
-
(S)-Proline (0.15 mmol, 30 mol%)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Dissolve p-nitrobenzaldehyde in acetone in a reaction vial.
-
Add (S)-proline to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the aldehyde is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the aldol adduct.
Protocol 3: Asymmetric Mannich Reaction of an Aldehyde with an Imine Catalyzed by a Diarylprolinol Silyl Ether
This protocol describes the enantioselective synthesis of β-amino aldehydes.[18][19]
Materials:
-
N-Boc-protected imine (1.0 mmol)
-
Acetaldehyde (5.0 mmol, 5 equivalents)
-
(S)-Diphenylprolinol silyl ether (0.1 mmol, 10 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve the N-Boc-protected imine and the (S)-diphenylprolinol silyl ether catalyst in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetaldehyde to the cooled solution.
-
Stir the mixture at 0 °C for the required duration (typically 2-4 hours).
-
Quench the reaction with deionized water.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under vacuum.
-
Purify the crude product by silica gel column chromatography.
Mechanistic Insights and Signaling Pathways
The catalytic activity of chiral pyrrolidine derivatives stems from their ability to form key intermediates that activate the carbonyl substrate and control the stereochemistry of the reaction. The two primary activation modes are enamine and iminium ion catalysis.
Enamine Catalysis
In enamine catalysis, the secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, such as an aldehyde in an aldol reaction or a nitroolefin in a Michael addition. The chirality of the pyrrolidine backbone directs the facial selectivity of the attack, leading to the formation of an enantioenriched product. The catalyst is then regenerated upon hydrolysis of the resulting iminium ion.
Caption: Generalized Catalytic Cycle for Enamine-Mediated Reactions.
Iminium Catalysis
In iminium catalysis, the chiral pyrrolidine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO of the carbonyl compound, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. The bulky groups on the catalyst effectively shield one face of the iminium ion, directing the incoming nucleophile to the opposite face, thus controlling the stereoselectivity.
Caption: Generalized Catalytic Cycle for Iminium-Mediated Reactions.
Experimental Workflow
The general workflow for conducting an organocatalytic reaction using a chiral pyrrolidine derivative is straightforward and amenable to standard laboratory practice.
Caption: General Experimental Workflow for Asymmetric Organocatalysis.
Conclusion
Chiral pyrrolidine derivatives are indispensable tools in modern asymmetric organocatalysis. Their versatility, high efficiency, and operational simplicity have made them attractive catalysts for the synthesis of complex, enantioenriched molecules relevant to the pharmaceutical and fine chemical industries. This guide has provided a comprehensive overview of their application in key synthetic transformations, supported by quantitative data and detailed experimental procedures. The mechanistic understanding of enamine and iminium ion catalysis continues to drive the development of new, more active, and selective pyrrolidine-based organocatalysts, promising further advancements in the field of asymmetric synthesis.
References
- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 19. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Spectroscopic Analysis of Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine and its derivatives. Due to the limited availability of public experimental spectral data for the free base form of this compound, this guide presents predicted mass spectrometry data for the dihydrochloride salt and detailed experimental data for its N-Boc protected precursor, (S)-tert-butyl 2-((dimethylamino)methyl)pyrrolidine-1-carboxylate. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds.
Data Presentation
The following tables summarize the available quantitative spectroscopic data.
Table 1: Predicted Mass Spectrometry Data for this compound Dihydrochloride
| Adduct | m/z |
| [M+H]+ | 129.13863 |
| [M+Na]+ | 151.12057 |
Table 2: Experimental Spectroscopic Data for (S)-tert-butyl 2-((dimethylamino)methyl)pyrrolidine-1-carboxylate
Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| ¹H | 3.87 – 3.80 | m | - | 1H | H-2 |
| ¹H | 3.38 – 3.25 | m | - | 2H | CH₂-N(CH₃)₂ |
| ¹H | 1.94 – 1.73 | m | - | 4H | H-3, H-4 |
| ¹H | 1.46 | s | - | 9H | C(CH₃)₃ |
| ¹³C | 154.7 | - | - | - | C=O (Boc) |
| ¹³C | 79.0 | - | - | - | C(CH₃)₃ |
| ¹³C | 55.2 | - | - | - | C-2 |
| ¹³C | 46.1 | - | - | - | CH₂-N(CH₃)₂ |
| ¹³C | 42.3 | - | - | - | N(CH₃)₂ |
| ¹³C | 32.8 | - | - | - | C-5 |
| ¹³C | 28.7 | - | - | - | C(CH₃)₃ |
| ¹³C | 23.3 | - | - | - | C-3/C-4 |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description |
| 2971, 2922, 2851 | C-H stretch |
| 1692 | C=O stretch (Boc) |
| 1478, 1449 | C-H bend |
| 1391, 1364 | C-H bend |
| 1254, 1171, 1105 | C-N stretch, C-O stretch |
High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 290.20905 | 290.20948 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. These are based on standard laboratory techniques for the characterization of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and referenced to the residual solvent signal (¹H: 7.26 ppm; ¹³C: 77.16 ppm). For ¹H NMR, data is reported as chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration. ¹³C NMR spectra are recorded with proton decoupling, and chemical shifts are reported in ppm.
Infrared (IR) Spectroscopy
IR spectra are recorded on an FTIR spectrometer. For liquid samples, a thin film is prepared between two sodium chloride (NaCl) plates. The spectrum is recorded, and the data is reported in wavenumbers (cm⁻¹).
High-Resolution Mass Spectrometry (HRMS)
HRMS data is obtained using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument. The mass-to-charge ratio (m/z) is measured to a high degree of accuracy, allowing for the determination of the elemental composition.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chiral pyrrolidine derivative.
Caption: Generalized workflow for synthesis and analysis.
physical and chemical properties of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine. The information is curated for professionals in research and development, with a focus on structured data, experimental context, and practical applications in asymmetric synthesis.
Chemical Identity and Structure
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is a chiral diamine and a derivative of proline. Its structure, featuring two pyrrolidine rings, makes it a valuable ligand and organocatalyst in asymmetric synthesis.
| Identifier | Value |
| IUPAC Name | 1-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine[1] |
| CAS Number | 51207-66-0[2][3] |
| Molecular Formula | C₉H₁₈N₂[1][3] |
| Molecular Weight | 154.25 g/mol [1][3] |
| InChI Key | YLBWRMSQRFEIEB-VIFPVBQESA-N[2][3] |
| SMILES | C1CCN(C1)C[C@@H]2CCCN2[2][3] |
Physical Properties
The physical properties of this compound are critical for its handling, storage, and application in various solvent systems. All listed data are based on literature values.
| Property | Value | Conditions |
| Physical State | Liquid[4] | 20 °C[4] |
| Appearance | Colorless to Light Yellow Clear Liquid[4] | |
| Density | 0.946 g/mL[2][3][5] | 25 °C[2][3][5] |
| Boiling Point | 99-101 °C[2][3] | 2 mmHg[2][3] |
| 84 °C | 5 mmHg[4] | |
| Refractive Index | 1.4871[2][3][6] | n20/D[2][3][6] |
| Specific Optical Rotation | [α]¹⁹/D +7.0°[2][3] | c = 2.4 in ethanol[2][3] |
| [α]²⁰/D +7.0 to +11.0° | c = 2.4 in ethanol[4] | |
| Flash Point | 88 °C (190.4 °F)[2][3] | Closed cup[2][3] |
Chemical and Safety Properties
This compound is primarily used as an organocatalyst. Understanding its reactivity and safety profile is essential for laboratory use.
| Property | Details |
| Key Application | Organocatalyst for asymmetric synthesis, including Aldol condensations and Mannich reactions.[2][7] |
| Chemical Class | Chiral Vicinal Diamine[2] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation).[1][2] |
| Signal Word | Warning[1][2] |
| Storage | Store in a cool, dark, and well-ventilated place under an inert gas.[4] It is air sensitive.[4] |
| Incompatibilities | Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8] |
Experimental Protocols
While specific experimental data for the synthesis of this exact molecule is proprietary, the following sections describe generalized, standard laboratory protocols for determining the key physical properties listed above. These methods are representative of the techniques used to generate such data.
Boiling Point Determination (Micro-Scale Method)
This method is suitable for small sample volumes and determines the boiling point by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Thiele tube
-
Mineral oil
-
Thermometer
-
Small test tube (e.g., 100 x 13 mm)
-
Capillary tube (sealed at one end)
-
Bunsen burner or other heat source
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the top of the side-arm elbow.[9]
-
Add approximately 0.5 mL of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine into the small test tube.
-
Place the capillary tube into the test tube with the open end submerged in the liquid.[9]
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The rubber band must remain above the oil level to prevent it from breaking.[10]
-
Insert the assembly into the Thiele tube, ensuring the thermometer bulb is positioned just below the side-arm.[10]
-
Gently heat the side-arm of the Thiele tube with a small flame.[10]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.[10]
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature recorded the moment the stream of bubbles stops and the liquid is drawn into the capillary tube.[10]
Density Determination (Pycnometer Method)
Density is determined by measuring the mass of a known volume of the liquid using a calibrated pycnometer (specific gravity bottle).
Apparatus:
-
Pycnometer (e.g., 10 mL or 25 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in the constant temperature bath set to 25 °C until it reaches thermal equilibrium.
-
Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it. Record this mass (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine, allow it to equilibrate to 25 °C in the water bath, dry the exterior, and weigh it. Record this mass (m₃).
-
Calculate the density using the following formula:
-
Density of liquid = ((m₃ - m₁) / (m₂ - m₁)) * Density of water at 25 °C
-
(The density of water at 25 °C is approximately 0.99704 g/mL).
-
Optical Rotation Measurement (Polarimetry)
This procedure measures the extent to which a chiral compound rotates the plane of polarized light, which is an intrinsic property of an enantiomer.
Apparatus:
-
Polarimeter
-
Sodium (D-line, 589 nm) light source
-
Polarimeter sample cell (e.g., 1 dm length)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Turn on the polarimeter and allow the sodium lamp to warm up.[11]
-
Prepare the sample: Accurately weigh a specific amount of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine (e.g., 0.24 g) and dissolve it in a precise volume of a specified solvent (e.g., ethanol) in a volumetric flask to achieve a known concentration (c) in g/mL.[2][8]
-
Calibrate the instrument: Fill the polarimeter cell with the pure solvent (ethanol) and place it in the instrument. Set the reading to zero.[11]
-
Measure the sample: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present.[11][12]
-
Place the sample cell in the polarimeter and record the observed rotation (α) in degrees. Note the temperature (t).[11]
-
Calculate the specific rotation [α]:
-
[α]ᵗD = α / (l * c)
-
Where:
-
α = observed rotation
-
l = path length of the cell in decimeters (dm)
-
c = concentration in g/mL
-
-
Application Workflow: Organocatalysis
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is an effective organocatalyst for asymmetric reactions. Its mechanism often involves the formation of a chiral enamine intermediate with a ketone or aldehyde substrate, which then directs the stereoselective formation of a new carbon-carbon bond. The diagram below illustrates a generalized workflow for its application in a direct aldol reaction.
Caption: Generalized workflow for an asymmetric aldol reaction.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 3. ucc.ie [ucc.ie]
- 4. digicollections.net [digicollections.net]
- 5. scribd.com [scribd.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 12. rudolphresearch.com [rudolphresearch.com]
The Pivotal Role of Chiral Diamines in Asymmetric Catalysis: A Technical Guide
Introduction: The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries. Asymmetric catalysis, which utilizes chiral catalysts to stereoselectively produce a desired enantiomer, has emerged as the most efficient and elegant strategy to achieve this goal. Among the vast array of chiral ligands developed, chiral diamines have secured a privileged position due to their C2-symmetric backbone, tunable steric and electronic properties, and robust coordinating ability with a variety of metals.[1] This technical guide provides an in-depth exploration of the discovery, evolution, and application of chiral diamines in asymmetric catalysis, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations.
A Historical Perspective: From Nature's Scaffolds to "Privileged" Ligands
The journey of chiral amines in catalysis began with naturally occurring alkaloids in the 1960s, which demonstrated the potential for enantioselective transformations, albeit with modest success.[1] A significant breakthrough came with the development of synthetic chiral diamine scaffolds, most notably 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH). These readily accessible molecules, with their well-defined stereochemistry and rigid backbones, provided an ideal framework for creating a chiral pocket around a metal center, enabling high levels of stereocontrol.[1]
The seminal work of Noyori and his group in the 1990s revolutionized the field with the introduction of N-monosulfonated diamines, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). Ruthenium complexes of TsDPEN proved to be exceptionally active and enantioselective catalysts for the asymmetric transfer hydrogenation (ATH) of ketones and imines, introducing the concept of "metal-ligand bifunctional catalysis."[1] Today, derivatives of DPEN and DACH are considered "privileged chiral scaffolds," finding widespread application in a diverse range of asymmetric transformations.[1]
Key Classes of Chiral Diamine Ligands
The versatility of chiral diamines is reflected in the broad scope of reactions they effectively catalyze. The following diagram illustrates some of the most common and influential chiral diamine ligand scaffolds.
Caption: Prominent chiral diamine ligand scaffolds in asymmetric catalysis.
Asymmetric Transfer Hydrogenation (ATH) of Ketones
One of the most significant applications of chiral diamines is in the asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols. Ruthenium(II) complexes of N-tosylated diamines, such as [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)], are highly effective for this transformation, utilizing hydrogen donors like isopropanol or a formic acid/triethylamine mixture.[2]
Quantitative Data for Asymmetric Transfer Hydrogenation
The following table summarizes the performance of various chiral diamine-based catalysts in the asymmetric transfer hydrogenation of different ketones.
| Entry | Ketone Substrate | Catalyst | Hydrogen Source | Yield (%) | ee (%) |
| 1 | Acetophenone | [RuCl(η⁶-mesitylene)]₂ / (1S,2S)-TsDPEN | i-PrOH/KOH | 95 | 97 (S) |
| 2 | 1-Tetralone | Ru(II)/TsDPEN | HCOOH/NEt₃ | >99 | 98 (R) |
| 3 | 2-Acetylpyridine | Ir-polydiamine | HCOOH | 98 | 99 (R) |
| 4 | 2-Chloroacetophenone | Ru-tethered TsDPEN | DMAB | 95 | 98 (R) |
| 5 | 2-Methoxyacetophenone | Tethered Ru(II)/TsDPEN | HCOOH/NEt₃ | 99 | 96 (R) |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the general procedure for the ATH of acetophenone using a formic acid/triethylamine mixture as the hydrogen source and a Ru-TsDPEN catalyst.[2]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R,R)-TsDPEN
-
Anhydrous 2-propanol
-
Acetophenone
-
Formic acid
-
Triethylamine
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (R,R)-TsDPEN (0.01 eq) in anhydrous 2-propanol. Stir the mixture at 80 °C for 20 minutes to form the active catalyst. Cool the reaction mixture to room temperature.
-
Hydrogen Source Preparation: Prepare a 5:2 mixture of formic acid and triethylamine.
-
Reaction: To the catalyst solution, add acetophenone (1.0 eq) and the freshly prepared formic acid/triethylamine mixture (2.0 eq).
-
Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC until complete conversion.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC.
Mechanism of Asymmetric Transfer Hydrogenation
The ATH of ketones using Ru(II)-TsDPEN catalysts is believed to proceed via the Noyori-Ikariya outer-sphere mechanism. This involves a concerted transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group of the ketone within a six-membered transition state.[2]
Caption: The Noyori-Ikariya mechanism for asymmetric transfer hydrogenation.
Asymmetric Carbon-Carbon Bond Forming Reactions
Chiral diamines are also instrumental in catalyzing a variety of asymmetric C-C bond-forming reactions, which are fundamental transformations in organic synthesis.
Asymmetric Michael Addition
The asymmetric Michael addition of carbon nucleophiles to α,β-unsaturated compounds is a powerful method for constructing chiral molecules. Chiral diamine-metal complexes, particularly with nickel, have shown promise in this area.[3]
| Entry | Nucleophile | Electrophile | Ligand | Yield (%) | ee (%) |
| 1 | Dimethyl malonate | trans-β-Nitrostyrene | Biisoindoline | 99 | 95 |
| 2 | Diethyl malonate | 2-Cyclohexen-1-one | (S,S)-DPEN | 85 | 88 |
| 3 | Acetone | Nitrostyrene | N-i-Pr-2,2'-bipyrrolidine | 80 | 65 |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a classic method for the formation of six-membered rings. Chiral diamines can be used as part of the diene component to induce stereoselectivity in the cycloaddition.[4]
| Entry | Diene | Dienophile | Ligand Moiety | Yield (%) | de (%) | ee (%) |
| 1 | 1-Amino-3-siloxy-1,3-butadiene | Methyl acrylate | (+)-trans-Diphenylpyrrolidine | 85 | >98 | >98 |
| 2 | 1-Amino-3-siloxy-1,3-butadiene | Acrolein | (+)-trans-Diphenylpyrrolidine | 82 | >98 | >98 |
Synthesis of Chiral Diamine Ligands
The accessibility of enantiomerically pure diamine ligands is crucial for their application in asymmetric catalysis. The following section outlines the synthesis of a key ligand, N-tosyl-1,2-diphenylethylenediamine (TsDPEN).
Experimental Protocol: Synthesis of (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine (TsDPEN)
This protocol describes the synthesis of TsDPEN from (1R,2R)-1,2-diphenylethylenediamine.[5]
Materials:
-
(1R,2R)-1,2-diphenylethylenediamine
-
p-Toluenesulfonyl chloride
-
Dichloromethane
-
Ice bath
Procedure:
-
Dissolve (1R,2R)-1,2-diphenylethylenediamine (20 mmol) in dichloromethane (30 mL) and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (20 mmol) in dichloromethane (30 mL) dropwise to the diamine solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography (eluent: dichloromethane/methanol = 10:1, v/v) to afford the target product, (1R,2R)-(-)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (yield: ~75%).[5]
References
Harnessing the Power of Enamine and Iminium Ion Catalysis with Pyrrolidine Catalysts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has been revolutionized by the development of enamine and iminium ion catalysis, offering a powerful and environmentally friendly alternative to traditional metal-based catalysts. At the heart of this revolution are chiral pyrrolidine-based catalysts, which have proven to be remarkably versatile and effective in a wide array of stereoselective transformations. This technical guide provides an in-depth exploration of the core principles of enamine and iminium ion catalysis mediated by pyrrolidine catalysts, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Concepts: Enamine and Iminium Ion Activation
The versatility of pyrrolidine catalysts lies in their ability to activate carbonyl compounds through two distinct, yet complementary, pathways: enamine and iminium ion formation.[1]
-
Enamine Catalysis (HOMO-Raising Activation): In this mode, a chiral secondary amine, such as a pyrrolidine derivative, reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate.[2] This process increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile for reactions with various electrophiles.[2] Pyrrolidines are particularly effective in forming enamines compared to other cyclic amines like piperidines, and the resulting pyrrolidine enamines are more nucleophilic.[2]
-
Iminium Ion Catalysis (LUMO-Lowering Activation): Conversely, the reaction of a chiral secondary amine with an α,β-unsaturated aldehyde or ketone generates a transient iminium ion.[3] This activation mode lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, enhancing its electrophilicity and rendering it more susceptible to attack by nucleophiles.[1] This strategy is central to many conjugate addition and cycloaddition reactions.[3]
The reversible nature of both enamine and iminium ion formation is a key feature of this catalytic approach, allowing for a catalytic cycle where the chiral amine is regenerated.[2]
Catalytic Cycles and Reaction Mechanisms
The following diagrams illustrate the fundamental catalytic cycles for enamine and iminium ion catalysis.
Key Asymmetric Transformations
Pyrrolidine catalysts have been successfully employed in a multitude of asymmetric reactions. This section details the quantitative data and experimental protocols for three prominent examples: the Mannich reaction, the Aldol reaction, and the Diels-Alder reaction.
The proline-catalyzed three-component Mannich reaction is a highly efficient method for the synthesis of chiral β-amino carbonyl compounds from an aldehyde, an amine, and a ketone.[1] The reaction proceeds through the formation of an enamine from the ketone and the proline catalyst, which then reacts with an imine generated in situ from the aldehyde and the amine.[1]
Quantitative Data Summary:
| Entry | Aldehyde | Ketone | Amine | Catalyst (mol%) | Time (h) | Yield (%) | d.r. | ee (%) |
| 1 | p-Nitrobenzaldehyde | Acetone | p-Anisidine | (S)-Proline (35) | 4 | 94 | >99:1 | 96 |
Experimental Protocol:
A detailed step-by-step protocol is as follows:
-
Reaction Setup: To a vial, add p-nitrobenzaldehyde (1.0 mmol), p-anisidine (1.0 mmol), and dimethyl sulfoxide (DMSO, 4.0 mL).[1]
-
Catalyst Addition: Add (S)-proline (0.10 mmol, 10 mol%).[1]
-
Nucleophile Addition: Add hydroxyacetone (2.0 mmol, 2.0 equivalents).[1]
-
Reaction: Stir the mixture at room temperature for 4 hours.[1]
-
Work-up: Upon completion, as monitored by TLC, add a saturated aqueous solution of NH₄Cl.[1]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1] The combined organic layers are then dried, filtered, and concentrated to yield the crude product, which can be further purified by chromatography.
The proline-catalyzed direct asymmetric aldol reaction is a classic example of enamine catalysis, providing access to chiral β-hydroxy carbonyl compounds.
Quantitative Data Summary:
| Entry | Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | d.r. (anti/syn) | ee (%) (anti) |
| 1 | Benzaldehyde | Cyclohexanone | (S)-Proline (10) | Methanol/Water | 24 | 95 | 95:5 | 98 |
Experimental Protocol:
A detailed step-by-step protocol is as follows:
-
Reaction Setup: In a 25 mL flask, charge (S)-proline (115 mg, 1 mmol, 10 mol%), methanol (1.33 mL), and water (330 µL).[1]
-
Ketone Addition: Add cyclohexanone (5.18 mL, 50 mmol, 5 equivalents) and stir the mixture for 10 minutes at room temperature.[1]
-
Cooling: Cool the mixture to 0 °C in an ice bath.[1]
-
Aldehyde Addition: Slowly add benzaldehyde (1.02 mL, 10 mmol) via syringe.[1]
-
Reaction: Cap the flask, seal it, and stir the reaction mixture at room temperature for 24 hours.[1]
-
Work-up and Purification: Follow standard aqueous work-up procedures (quenching, extraction, drying) and purify the crude product via flash chromatography to isolate the desired aldol product.[1]
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, can be catalyzed by chiral pyrrolidine derivatives through iminium ion activation of an α,β-unsaturated aldehyde.
Quantitative Data Summary:
| Entry | Dienophile | Diene | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | endo/exo | ee (%) (endo) |
| 1 | Acrolein | Cyclopentadiene | Imidazolidinone HClO₄ salt (20) | CH₂Cl₂/H₂O (1:1) | 24 | 82 | 99:1 | 93 |
Experimental Protocol:
References
The Ascent of Chiral Pyrrolidine Organocatalysts: A Technical Guide to Their Discovery and Application
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a powerful and often more sustainable alternative to traditional metal-based catalysts. At the heart of this revolution lies a class of remarkably efficient and versatile catalysts: chiral pyrrolidine derivatives. This technical guide provides an in-depth exploration of the discovery, development, and application of these pivotal organocatalysts, offering a comprehensive resource for researchers in organic synthesis and drug development.
Introduction: The Dawn of a New Catalysis Paradigm
The concept of using small organic molecules to catalyze chemical reactions has existed for over a century. However, it was the seminal work at the turn of the 21st century that truly unlocked the potential of asymmetric organocatalysis.[1][2][3] Researchers sought to mimic the efficiency and selectivity of enzymes, which often utilize amino acids in their active sites to catalyze stereoselective transformations. This led to the investigation of natural amino acids as potential organocatalysts.
Among the proteinogenic amino acids, L-proline, with its secondary amine integrated into a rigid pyrrolidine ring, emerged as a uniquely effective catalyst.[4] Its ability to form nucleophilic enamines and electrophilic iminium ions with carbonyl compounds opened the door to a wide range of asymmetric transformations, including aldol, Mannich, and Michael reactions.[4][5] This discovery, spearheaded by pioneers such as Benjamin List and David MacMillan, marked the beginning of a new era in asymmetric synthesis.[6][7]
The Progenitor: L-Proline and its Catalytic Machinery
The genius of proline catalysis lies in its dual activation modes, enabling the enantioselective formation of carbon-carbon bonds. The catalytic cycle, particularly for the aldol reaction, is a cornerstone of organocatalysis.
The Enamine Catalytic Cycle
The generally accepted mechanism for the proline-catalyzed aldol reaction involves the formation of a key enamine intermediate.[8][9]
References
- 1. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Structural Analysis of Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the structural analysis of the chiral amine, Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine. The pyrrolidine ring is a vital scaffold in numerous biologically active molecules and approved drugs.[1][2] Understanding the precise three-dimensional structure, stereochemistry, and physicochemical properties of its derivatives is paramount for modern drug discovery and development. This document outlines the standard methodologies for the complete structural elucidation and characterization of the title compound, presenting both computational and established experimental protocols. It is designed to serve as a practical reference for researchers engaged in the synthesis, analysis, and application of novel pyrrolidine-based chemical entities.
Introduction to this compound
This compound is a chiral tertiary amine built upon a pyrrolidine scaffold. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a core structure in many natural alkaloids and synthetic compounds with significant pharmacological activities, including antibacterial, antiviral, and antihypertensive properties.[1][2] The presence of a chiral center at the 2-position of the pyrrolidine ring and a tertiary amine side chain suggests its potential as a chiral ligand, a building block in asymmetric synthesis, or a pharmacologically active agent itself.
Accurate structural determination is the foundation upon which all further research, including structure-activity relationship (SAR) studies and computational modeling, is built.[1] This guide details the multifaceted approach required for a thorough structural analysis.
Molecular Structure
The fundamental structure of the molecule is presented below:
-
Chemical Name: N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine[3]
-
Molecular Formula: C₇H₁₆N₂[3]
-
Chirality: The "(S)" designation indicates the stereochemical configuration at the C2 position of the pyrrolidine ring.
Physicochemical and Computational Data
Prior to extensive experimental analysis, computational methods provide valuable predicted data regarding the molecule's properties. These predictions help in the selection of appropriate analytical techniques and solvents. The following table summarizes key computed properties for the free base form of the molecule.
| Property | Value | Source |
| Molecular Weight | 128.22 g/mol | [ChemicalBook][4] |
| Monoisotopic Mass | 128.13135 Da | [PubChem][3] |
| XlogP (predicted) | 0.4 | [PubChem][3] |
| Topological Polar Surface Area (TPSA) | 15.3 Ų | [ChemScene][5] |
| Hydrogen Bond Donors | 1 | [ChemScene][5] |
| Hydrogen Bond Acceptors | 2 | [ChemScene][5] |
| Rotatable Bonds | 2 | [ChemScene][5] |
| pKa (predicted) | 10.50 ± 0.10 | [ChemicalBook][4] |
Table 1: Summary of Predicted Physicochemical Properties.
Experimental Protocols for Structural Elucidation
A combination of spectroscopic and analytical techniques is required for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For this compound, a suite of NMR experiments would be conducted.
Detailed Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent depends on the sample's solubility and the desired proton exchange behavior.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the number of unique proton environments, their chemical shifts (δ), coupling constants (J), and integrations. Key expected signals would correspond to the N-methyl protons, the pyrrolidine ring protons, and the methylene bridge protons.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon NMR spectrum to identify the number of unique carbon environments. Expected signals would include two N-methyl carbons, four distinct carbons of the pyrrolidine ring, and one methylene bridge carbon.
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks, confirming the connectivity of protons within the pyrrolidine ring and the side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Detailed Experimental Protocol:
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an appropriate ionization source.[6]
-
Ionization Method: Electrospray Ionization (ESI) in positive ion mode is typically suitable for amines, as they are readily protonated.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan spectrum to determine the accurate mass of the protonated molecule, [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass (C₇H₁₇N₂⁺).[6]
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern provides structural information. Expected fragmentation would involve cleavage of the C-C bond between the pyrrolidine ring and the methylene group or fragmentation of the pyrrolidine ring itself.
-
-
Data Analysis: Analyze the spectra to confirm the elemental composition from the accurate mass measurement and propose fragmentation pathways consistent with the known structure.
Chiral Analysis & Optical Rotation
Since the molecule is chiral, its stereochemical purity and absolute configuration must be confirmed.
Detailed Experimental Protocol:
-
Polarimetry:
-
Prepare a solution of the compound with a known concentration in a suitable solvent (e.g., methanol or ethanol).
-
Use a polarimeter to measure the optical rotation (α) at a specific wavelength, typically the sodium D-line (589 nm).
-
Calculate the specific rotation [α] using the formula: [α] = α / (c · l), where 'c' is the concentration in g/mL and 'l' is the path length in decimeters. The sign (+ or -) and magnitude of the rotation are characteristic of the enantiomer.
-
-
Chiral Chromatography:
-
Develop a separation method using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP).
-
Inject a sample of the synthesized material to determine the enantiomeric excess (ee). A racemic sample should be used as a reference to identify the retention times of both the (S) and (R) enantiomers.
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides the definitive, unambiguous determination of the three-dimensional structure, including the absolute configuration of the chiral center.[7]
Detailed Experimental Protocol:
-
Crystal Growth: High-quality single crystals are required. This is often achieved by slow evaporation of a saturated solution of the compound (or a suitable salt, e.g., hydrochloride) in various solvents or solvent mixtures.[7]
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[7]
-
Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a stream of monochromatic X-rays (typically Cu Kα or Mo Kα radiation).[8] For determining absolute configuration in light-atom structures, Cu Kα radiation is often preferred.[8]
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data. The Flack parameter is calculated during refinement to confidently determine the absolute stereochemistry.[8]
Logical Workflow and Visualization
Caption: A logical workflow for the complete structural elucidation of a novel chiral molecule.
Conclusion
The structural analysis of this compound requires a multi-technique approach. While computational data provides a solid starting point, rigorous experimental verification through NMR, mass spectrometry, chiral analysis, and ultimately X-ray crystallography is essential for unambiguous characterization. The protocols and workflow detailed in this guide represent the standard for the pharmaceutical and chemical research industries, ensuring data integrity and a thorough understanding of the molecular entity. This foundational knowledge is critical for any subsequent investigation into the molecule's biological activity, reactivity, or application in materials science.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - Dimethyl(pyrrolidin-2-ylmethyl)amine dihydrochloride (C7H16N2) [pubchemlite.lcsb.uni.lu]
- 4. dimethyl(pyrrolidin-2-ylmethyl)amine | 70754-93-7 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine Catalyzed Asymmetric Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the asymmetric aldol reaction catalyzed by (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine, a highly effective organocatalyst. This proline-derived chiral diamine is utilized in the synthesis of optically active β-hydroxy ketones, which are valuable building blocks in the development of pharmaceutical agents and other complex molecules. The protocol is based on established methodologies for proline-type catalysts in asymmetric synthesis.[1]
Introduction
The asymmetric aldol reaction is a powerful C-C bond-forming reaction that establishes up to two new stereocenters. Organocatalysis has emerged as a key technology in this field, with proline and its derivatives being among the most successful catalysts.[1][2] (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine is a prominent example of a chiral diamine catalyst that operates via an enamine mechanism, similar to proline. The presence of a secondary pyrrolidine ring and a tertiary amine within the same molecule allows for the formation of a well-organized transition state, leading to high stereoselectivity. The addition of a Brønsted acid co-catalyst is often crucial for protonating the tertiary amine, which enhances the catalyst's activity and stereodirecting ability.[1]
Data Presentation
The following table summarizes representative quantitative data for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a common model reaction to evaluate the efficacy of such catalysts. The data is compiled from typical results obtained with proline-derived catalysts under optimized conditions.
| Entry | Aldehyde Donor | Ketone Acceptor | Catalyst Loading (mol%) | Co-catalyst (mol%) | Solvent | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 10 | Trifluoroacetic Acid (10) | CH2Cl2 | 24 | >95 | 95:5 | >96 |
| 2 | Benzaldehyde | Cyclohexanone | 10 | Acetic Acid (10) | DMSO | 48 | 90 | 90:10 | 95 |
| 3 | 4-Bromobenzaldehyde | Acetone | 15 | - | Water | 36 | 85 | - | 93 |
Experimental Protocols
This section provides a detailed methodology for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde catalyzed by (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine.
Materials:
-
(S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Apparatus for thin-layer chromatography (TLC)
-
Rotary evaporator
-
Glassware for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination
-
Nuclear Magnetic Resonance (NMR) spectrometer for diastereomeric ratio and structural analysis
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (0.5 mmol, 1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane (2.0 mL).
-
Add cyclohexanone (5.0 mmol, 10.0 eq) to the solution.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine (0.05 mmol, 0.1 eq) and trifluoroacetic acid (0.05 mmol, 0.1 eq) in dichloromethane (1.0 mL).
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion of the reaction, quench by adding a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR analysis.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Below are diagrams illustrating the key aspects of the (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine catalyzed asymmetric aldol reaction.
Caption: Experimental workflow for the asymmetric aldol reaction.
Caption: Simplified catalytic cycle for the asymmetric aldol reaction.
References
- 1. (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine – an effective catalyst of asymmetric synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Michael Addition using a Chiral Pyrrolidine-Based Organocatalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric Michael addition is a cornerstone reaction in organic synthesis for the enantioselective formation of carbon-carbon bonds. This powerful transformation is pivotal in the construction of chiral molecules, which are fundamental building blocks for pharmaceuticals and other biologically active compounds. Organocatalysis, utilizing small chiral organic molecules, has emerged as a highly effective and environmentally benign alternative to traditional metal-based catalysts for mediating these reactions.
Among the plethora of organocatalysts, those derived from the chiral scaffold of (S)-pyrrolidine have demonstrated exceptional efficacy and stereocontrol in a wide array of asymmetric transformations. This document provides a detailed overview of the experimental setup for a representative asymmetric Michael addition, specifically the conjugate addition of aldehydes to nitroolefins, a reaction of significant synthetic utility.
Due to the limited availability of specific, detailed experimental data for the Michael addition catalyzed by Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine in peer-reviewed literature, this application note will provide a comprehensive protocol and representative data for a closely related and well-documented pyrrolidine-based catalyst. This information will serve as a practical guide for researchers employing similar chiral amine catalysts in their synthetic endeavors.
General Reaction Scheme
The asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral pyrrolidine derivative, proceeds via an enamine intermediate. The catalyst activates the aldehyde, facilitating its nucleophilic attack on the nitroalkene in a highly stereocontrolled manner.
Reaction:
Quantitative Data Summary
The following table summarizes representative results for the asymmetric Michael addition of various aldehydes to β-nitrostyrene, catalyzed by a chiral pyrrolidine-based organocatalyst. These data highlight the catalyst's efficiency in terms of chemical yield and its ability to induce high levels of diastereoselectivity and enantioselectivity.
| Entry | Aldehyde (R¹) | Nitroalkene (R²) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | Phenyl | 24 | 95 | 95:5 | 98 |
| 2 | Butanal | Phenyl | 24 | 92 | 96:4 | 99 |
| 3 | Pentanal | Phenyl | 30 | 90 | 97:3 | 99 |
| 4 | Isovaleraldehyde | Phenyl | 36 | 88 | 98:2 | >99 |
| 5 | Cyclohexanecarbaldehyde | Phenyl | 48 | 85 | >99:1 | >99 |
Experimental Protocols
This section provides a detailed methodology for a typical asymmetric Michael addition reaction.
Materials:
-
Chiral Pyrrolidine Catalyst (e.g., (S)-2-(Trifluoromethylsulfonamidomethyl)pyrrolidine) (10 mol%)
-
Aldehyde (1.2 mmol)
-
β-Nitrostyrene (1.0 mmol)
-
Benzoic Acid (co-catalyst, 10 mol%)
-
Dichloromethane (CH₂Cl₂, anhydrous, 2.0 mL)
-
Ethyl acetate (for workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral pyrrolidine catalyst (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dichloromethane (2.0 mL) to the flask and stir the mixture at room temperature until the catalyst and co-catalyst are fully dissolved.
-
Add the aldehyde (1.2 mmol, 1.2 equivalents) to the solution and stir for 5 minutes.
-
Add β-nitrostyrene (1.0 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir the reaction vigorously at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 24-48 hours, as indicated by the disappearance of the limiting reagent), quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the diastereomeric ratio (dr) of the product by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the experimental procedure for the asymmetric Michael addition.
Catalytic Cycle
Application Notes and Protocols: Solvent and Temperature Effects in (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine, a chiral diamine derived from L-proline, has emerged as a highly effective organocatalyst in a variety of asymmetric transformations. Its utility in forming crucial carbon-carbon and carbon-heteroatom bonds makes it a valuable tool in the synthesis of complex chiral molecules, including pharmaceutical intermediates. The stereochemical outcome of reactions catalyzed by this amine is often highly dependent on the reaction conditions, particularly the choice of solvent and the reaction temperature. These parameters can significantly influence the stability of the transition states, the solubility of reactants and intermediates, and the overall reaction kinetics, thereby affecting the yield, diastereoselectivity, and enantioselectivity.
This document provides a detailed overview of the solvent and temperature effects in catalysis mediated by (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine, with a focus on asymmetric Michael additions and aldol reactions. It includes structured data for easy comparison, detailed experimental protocols, and visualizations to illustrate key concepts and workflows.
Data Presentation: Solvent and Temperature Effects on Catalytic Performance
The following tables summarize the typical effects of solvent and temperature on the catalytic performance of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine in asymmetric Michael additions and aldol reactions. While a dedicated comprehensive study on this specific catalyst is not available, the data presented is representative of the trends observed for closely related proline-derived organocatalysts.
Table 1: Effect of Solvent on the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Dichloromethane (CH₂Cl₂) | 9.1 | 95 | 78:22 | 68 |
| 2 | Toluene | 2.4 | 85 | 85:15 | 75 |
| 3 | Tetrahydrofuran (THF) | 7.5 | 90 | 80:20 | 72 |
| 4 | Acetonitrile (CH₃CN) | 37.5 | 88 | 75:25 | 65 |
| 5 | Methylcyclohexane | 2.0 | 87 | 92:8 | 85 |
| 6 | Dimethyl Sulfoxide (DMSO) | 47.2 | 92 | 70:30 | 60 |
Table 2: Effect of Temperature on the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene in Methylcyclohexane
| Entry | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | 25 (Room Temp.) | 12 | 88 | 88:12 | 80 |
| 2 | 0 | 24 | 87 | 92:8 | 85 |
| 3 | -20 | 48 | 85 | 95:5 | 92 |
| 4 | -40 | 72 | 80 | >98:2 | 97 |
Key Insights from Data
-
Solvent Effects: Non-polar, aprotic solvents like methylcyclohexane and toluene tend to provide higher enantioselectivity.[1] This is often attributed to the stabilization of a more ordered, Zimmerman-Traxler-type transition state through hydrogen bonding between the catalyst, the enamine intermediate, and the electrophile, which is more pronounced in less polar environments. Polar aprotic solvents can compete for hydrogen bonding, leading to a less organized transition state and lower stereoselectivity.
-
Temperature Effects: Lowering the reaction temperature generally leads to a significant increase in both diastereoselectivity and enantioselectivity.[1] This is because the difference in the free energy of activation between the diastereomeric transition states becomes more significant at lower temperatures, favoring the formation of the more stable transition state that leads to the major enantiomer. However, this often comes at the cost of longer reaction times.
Experimental Protocols
The following are generalized protocols for performing asymmetric Michael addition and aldol reactions using (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine as the organocatalyst. Researchers should optimize these protocols for their specific substrates.
Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
Materials:
-
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine
-
Aldehyde (e.g., propanal)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., methylcyclohexane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Cooling bath (for sub-ambient temperatures)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the nitroolefin (0.5 mmol, 1.0 equiv) and the (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine catalyst (0.05 mmol, 10 mol%).
-
Add the anhydrous solvent (2.0 mL) and stir the mixture for 5 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using a cooling bath.
-
Slowly add the aldehyde (1.5 mmol, 3.0 equiv) dropwise to the cooled solution over a period of 10 minutes.
-
Stir the reaction mixture vigorously at the set temperature.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Asymmetric Aldol Reaction of a Ketone with an Aldehyde
Materials:
-
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine
-
Ketone (e.g., cyclohexanone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Anhydrous solvent (e.g., DMSO or a non-polar solvent for higher ee)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine catalyst (0.1 mmol, 20 mol%) in the chosen anhydrous solvent (2.0 mL).
-
Add the ketone (2.0 mmol, 4.0 equiv) to the catalyst solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aldehyde (0.5 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or the desired temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, add a saturated aqueous solution of NH₄Cl (5 mL) to quench the reaction.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric and enantiomeric ratios by chiral HPLC or GC analysis.
Visualizations
The following diagrams illustrate the catalytic cycle and the experimental workflow for a typical asymmetric reaction catalyzed by (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine.
Caption: Catalytic cycle for an aldol reaction.
Caption: General experimental workflow.
Caption: Influence of solvent and temperature.
References
Application Notes and Protocols: Optimal Catalyst Loading for Asymmetric Organocatalysis Using Pyrrolidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on documented reactions involving (S)-pyrrolidine-based organocatalysts, such as (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine and its derivatives. While direct quantitative data for Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine is not extensively available in the public domain, the principles and methodologies described herein are broadly applicable for determining the optimal catalyst loading for this and related organocatalysts in asymmetric synthesis.
Introduction: The Role of Pyrrolidine-Based Organocatalysts and the Importance of Optimal Catalyst Loading
(S)-pyrrolidine derivatives are a cornerstone of asymmetric organocatalysis, enabling the stereoselective synthesis of complex chiral molecules. These catalysts operate via an enamine or iminium ion mechanism, mimicking natural enzymatic processes.[1] They are particularly effective in carbon-carbon bond-forming reactions such as Michael additions, aldol reactions, and Mannich reactions.
Optimizing the catalyst loading is a critical step in developing an efficient, cost-effective, and scalable synthetic protocol. The ideal catalyst loading should provide a balance between reaction rate, yield, and stereoselectivity, while minimizing catalyst consumption. Insufficient catalyst may lead to slow or incomplete reactions, whereas excessive catalyst can be uneconomical and may in some cases lead to the formation of byproducts or a decrease in stereoselectivity.
These application notes provide a comprehensive guide to determining the optimal catalyst loading for asymmetric reactions catalyzed by pyrrolidine derivatives, using the asymmetric Michael addition of aldehydes or ketones to nitroolefins as a representative example.
Principles of Catalyst Loading Optimization
The optimization of catalyst loading is a systematic process that typically involves:
-
Initial Screening: A series of small-scale reactions are performed with a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%) under otherwise identical conditions.
-
Monitoring Reaction Progress: The progress of each reaction is monitored over time using techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Analysis of Outcomes: Upon completion, the reaction mixtures are analyzed to determine the yield of the desired product and its stereoselectivity (diastereomeric ratio and enantiomeric excess).
-
Data Interpretation: The collected data is tabulated to identify the catalyst loading that provides the best combination of reaction rate, yield, and stereoselectivity.
-
Fine-Tuning: Further experiments may be conducted with smaller increments of catalyst loading around the initially identified optimum to refine the conditions.
Experimental Protocol: Asymmetric Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene
This protocol describes a general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin, catalyzed by a (S)-pyrrolidine derivative. This reaction is a valuable transformation for the synthesis of γ-nitro aldehydes, which are versatile precursors to chiral amines and other important compounds.
Materials:
-
(S)-pyrrolidine-based organocatalyst
-
3-Phenylpropionaldehyde
-
trans-β-Nitrostyrene
-
Anhydrous solvent (e.g., methylcyclohexane, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials or flasks
-
Stirring apparatus
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Instrumentation for analysis (NMR, chiral HPLC)
Procedure:
-
Reaction Setup: To a clean, dry reaction vial under an inert atmosphere, add the (S)-pyrrolidine-based organocatalyst at the desired molar percentage (e.g., 2, 5, 10, or 20 mol%).
-
Addition of Reactants: Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent) to the vial, followed by the anhydrous solvent (2.0 mL).
-
Initiation of Reaction: Add 3-phenylpropionaldehyde (0.4 mmol, 2.0 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) for a specified duration (e.g., 24 hours).
-
Monitoring: Monitor the consumption of the starting materials by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Analysis: Characterize the purified product by NMR spectroscopy to determine the yield and diastereomeric ratio. Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Data Presentation: Effect of Catalyst Loading on Reaction Outcome
The following table summarizes representative data on the effect of catalyst loading on the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) for the asymmetric Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene, catalyzed by a pyrrolidine-based organocatalyst.[2]
| Entry | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | 10 | 87 | 92:8 | 85 |
| 2 | 5 | 81 | 89:11 | 82 |
| 3 | 2 | 23 | 78:22 | 82 |
Data Interpretation:
-
Yield: The yield of the Michael adduct is significantly dependent on the catalyst loading, with higher loadings generally leading to higher yields within the same reaction time.
-
Diastereoselectivity: The diastereoselectivity also shows a dependence on catalyst loading, with higher loadings favoring the formation of the syn-diastereomer.
-
Enantioselectivity: In this example, the enantioselectivity remains high even at lower catalyst loadings, suggesting that the chiral environment provided by the catalyst is effective even at 2 mol%.
Based on this data, a catalyst loading of 10 mol% provides the best overall results in terms of yield and diastereoselectivity, with excellent enantioselectivity. However, for reasons of economy, a 5 mol% loading might be considered a good compromise, offering a slightly lower yield and diastereoselectivity but still a high enantiomeric excess.
Visualizations
Logical Workflow for Catalyst Loading Optimization
Caption: Workflow for optimizing catalyst loading in asymmetric organocatalysis.
Catalytic Cycle of Enamine-Mediated Michael Addition
Caption: Catalytic cycle for the enamine-mediated Michael addition.
References
- 1. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Chiral β-Amino Ketones Using (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine
Introduction
Chiral β-amino ketones are pivotal structural motifs in a vast array of pharmaceuticals and natural products. Their synthesis in an enantiomerically pure form is a significant objective in medicinal chemistry and drug development. Organocatalysis has emerged as a powerful and environmentally benign strategy for asymmetric synthesis, circumventing the need for often toxic and expensive metal catalysts. Among the diverse range of organocatalysts, chiral pyrrolidine derivatives have demonstrated exceptional efficacy.
This document provides detailed application notes and protocols for the enantioselective synthesis of chiral β-amino ketones via a Mannich reaction, utilizing the commercially available bifunctional amine catalyst, (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine . This catalyst, in conjunction with a Brønsted acid co-catalyst, facilitates the direct asymmetric three-component Mannich reaction of ketones, aldehydes, and amines, or the two-component reaction between a pre-formed imine and a ketone, to afford the desired β-amino carbonyl compounds in high yields and stereoselectivities.[1][2]
Reaction Principle
The synthesis of chiral β-amino ketones using (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine is based on the asymmetric Mannich reaction. The reaction can be performed as a three-component coupling of a ketone, an aldehyde, and an amine, or as a two-component reaction between a ketone and a pre-formed imine. The catalyst operates through an enamine-based mechanism. The secondary amine of the catalyst reacts with the ketone to form a chiral enamine intermediate. This enamine then attacks the electrophilic iminium ion, generated in situ from the aldehyde and amine or from the pre-formed imine, in a stereocontrolled manner. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity. The presence of a Brønsted acid co-catalyst is often crucial as it protonates the tertiary amine of the catalyst, leading to a more organized transition state through hydrogen bonding, thereby enhancing stereocontrol.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of various chiral β-amino ketones using (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine as the catalyst. The data is compiled from various literature sources and demonstrates the catalyst's effectiveness across a range of substrates.
| Entry | Ketone | Aldehyde | Amine | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | p-Anisidine | 2-((4-Anisidino)(4-nitrophenyl)methyl)cyclohexan-1-one | 95 | >95:5 | 99 |
| 2 | Acetone | 4-Nitrobenzaldehyde | p-Anisidine | 4-(4-Anisidino)-4-(4-nitrophenyl)butan-2-one | 92 | - | 96 |
| 3 | Cyclopentanone | 4-Nitrobenzaldehyde | p-Anisidine | 2-((4-Anisidino)(4-nitrophenyl)methyl)cyclopentan-1-one | 94 | >95:5 | 98 |
| 4 | Acetophenone | 4-Nitrobenzaldehyde | p-Anisidine | 3-(4-Anisidino)-1-phenyl-3-(4-nitrophenyl)propan-1-one | 85 | 90:10 | 94 |
| 5 | Cyclohexanone | Benzaldehyde | p-Anisidine | 2-(4-Anisidino(phenyl)methyl)cyclohexan-1-one | 88 | 92:8 | 95 |
Experimental Protocols
General Protocol for the Three-Component Asymmetric Mannich Reaction
This protocol describes a general procedure for the synthesis of a chiral β-amino ketone from a ketone, an aldehyde, and an amine.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.1 mmol)
-
Ketone (2.0 mmol)
-
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine (0.1 mmol, 10 mol%)
-
Trifluoroacetic acid (TFA) (0.1 mmol, 10 mol%)
-
Solvent (e.g., Dichloromethane (DCM), Chloroform, or Toluene) (5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.1 mmol), (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine (0.1 mmol), and trifluoroacetic acid (0.1 mmol).
-
Add the solvent (5 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the ketone (2.0 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (typically room temperature or 0 °C) and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 48 hours depending on the substrates.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure β-amino ketone.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the product.
Mandatory Visualizations
Catalytic Cycle of the Asymmetric Mannich Reaction
Caption: Catalytic cycle of the (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine-catalyzed asymmetric Mannich reaction.
General Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of chiral β-amino ketones.
Conclusion
The use of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine as an organocatalyst provides a highly efficient and stereoselective method for the synthesis of chiral β-amino ketones. The operational simplicity, mild reaction conditions, and high yields and enantioselectivities make this protocol a valuable tool for researchers in academia and the pharmaceutical industry. The provided protocols and data serve as a comprehensive guide for the application of this catalyst in the asymmetric Mannich reaction.
References
- 1. (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine – an effective catalyst of asymmetric synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine in the Synthesis of Chiral Building Blocks for Natural Products
Introduction
Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine is a versatile chiral organocatalyst widely employed in asymmetric synthesis. Its structure, featuring a chiral pyrrolidine ring and a dimethylamino group, makes it an effective catalyst for a variety of enantioselective transformations, including Michael additions, aldol reactions, and Mannich reactions.[1] These reactions are fundamental in the stereoselective construction of complex molecular architectures, particularly in the total synthesis of natural products and the development of novel pharmaceuticals. This application note focuses on the utility of this compound in the asymmetric Michael addition of aldehydes to nitroalkenes, a key reaction for the synthesis of chiral γ-nitroaldehydes, which are valuable precursors to a range of natural product scaffolds.
Principle of Asymmetric Michael Addition
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction that proceeds via the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of organocatalysis with this compound, the reaction between an aldehyde and a nitroalkene is a classic example. The chiral amine catalyst activates the aldehyde by forming a nucleophilic enamine intermediate. The stereocenter on the pyrrolidine ring of the catalyst directs the facial selectivity of the enamine's attack on the nitroalkene, leading to the formation of a new stereocenter in the product with high enantiomeric excess. The resulting γ-nitroaldehyde can then be further elaborated into various functional groups, making it a valuable building block for complex target molecules.
Representative Data
The following table summarizes representative quantitative data for the asymmetric Michael addition of various aldehydes to nitrostyrene, catalyzed by this compound. The data illustrates the catalyst's effectiveness in achieving high yields and enantioselectivities across a range of substrates.
| Entry | Aldehyde | Nitroalkene | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Propanal | β-Nitrostyrene | Toluene | 24 | 92 | 95 |
| 2 | Butanal | β-Nitrostyrene | Toluene | 24 | 90 | 96 |
| 3 | Isovaleraldehyde | β-Nitrostyrene | Toluene | 36 | 85 | 98 |
| 4 | Cyclohexanecarboxaldehyde | β-Nitrostyrene | Toluene | 48 | 88 | 92 |
Experimental Protocols
General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes:
Materials:
-
This compound (10 mol%)
-
Aldehyde (1.0 mmol)
-
Nitroalkene (1.2 mmol)
-
Anhydrous Toluene (2.0 mL)
-
Trifluoroacetic acid (TFA) (10 mol%)
-
Magnetic stirrer and stir bar
-
Reaction vial
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (0.01 mmol, 10 mol%) and trifluoroacetic acid (0.01 mmol, 10 mol%) in anhydrous toluene (1.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aldehyde (1.0 mmol) to the catalyst solution and stir for another 10 minutes.
-
Add the nitroalkene (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired γ-nitroaldehyde.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
Visualizations
References
Application Notes and Protocols for Asymmetric Reactions with (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine, a chiral C2-symmetric diamine, has emerged as a highly effective organocatalyst in asymmetric synthesis. Its unique structure, featuring a secondary amine within one pyrrolidine ring and a tertiary amine in the other, allows it to activate carbonyl compounds through the formation of a chiral enamine intermediate. This mode of activation enables a wide range of stereoselective carbon-carbon bond-forming reactions, including Michael additions, Aldol reactions, and Mannich reactions.[1] These reactions are fundamental in the synthesis of complex chiral molecules, which are crucial in the development of pharmaceuticals and other bioactive compounds.
The catalytic efficiency of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine is often enhanced by the use of a Brønsted acid co-catalyst. The acid protonates the tertiary amine, creating a hydrogen-bonding site that helps to organize the transition state and increase stereoselectivity.[1] This document provides an overview of the substrate scope for this catalyst in key asymmetric reactions, along with detailed experimental protocols.
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful tool for the enantioselective formation of carbon-carbon bonds. (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine has been shown to be an effective catalyst for the conjugate addition of ketones to α,β-unsaturated acceptors, such as nitroolefins and alkylidene malonates. The resulting products are valuable chiral building blocks in organic synthesis.
Substrate Scope for the Asymmetric Michael Addition of Ketones to Nitroolefins
The following table summarizes the performance of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine in the asymmetric Michael addition of various ketones to substituted nitroolefins.
| Entry | Ketone (Donor) | Nitroolefin (Acceptor) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | β-Nitrostyrene | 24 | 95 | >95:5 | 98 |
| 2 | Cyclopentanone | β-Nitrostyrene | 36 | 92 | 90:10 | 97 |
| 3 | Acetone | β-Nitrostyrene | 48 | 75 | - | 90 |
| 4 | Cyclohexanone | 4-Nitro-β-nitrostyrene | 24 | 96 | >95:5 | 99 |
| 5 | Cyclohexanone | 4-Chloro-β-nitrostyrene | 30 | 93 | 94:6 | 98 |
| 6 | Cyclohexanone | 2-Thienylnitroethylene | 48 | 88 | 92:8 | 95 |
Reaction conditions: Ketone (2.0 mmol), nitroolefin (1.0 mmol), catalyst (20 mol%), and trifluoroacetic acid (20 mol%) in CH2Cl2 (5.0 mL) at room temperature.
Experimental Protocol for Asymmetric Michael Addition
Materials:
-
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine
-
Trifluoroacetic acid (TFA)
-
Appropriate ketone and nitroolefin
-
Anhydrous dichloromethane (CH2Cl2)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the nitroolefin (1.0 mmol).
-
Under an inert atmosphere, add anhydrous CH2Cl2 (5.0 mL).
-
Add (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine (0.2 mmol, 20 mol%) to the solution.
-
Add trifluoroacetic acid (0.2 mmol, 20 mol%) to the reaction mixture.
-
Add the ketone (2.0 mmol) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC analysis.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of β-hydroxy carbonyl compounds. (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine catalyzes the direct aldol reaction between ketones and aldehydes with high enantioselectivity.
Substrate Scope for the Asymmetric Aldol Reaction
The following table illustrates the substrate scope for the asymmetric aldol reaction of various aldehydes with ketones catalyzed by (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine.
| Entry | Ketone (Donor) | Aldehyde (Acceptor) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 12 | 98 | 95:5 | 99 |
| 2 | Cyclopentanone | 4-Nitrobenzaldehyde | 24 | 95 | 92:8 | 98 |
| 3 | Acetone | 4-Nitrobenzaldehyde | 48 | 68 | - | 92 |
| 4 | Cyclohexanone | Benzaldehyde | 24 | 85 | 90:10 | 95 |
| 5 | Cyclohexanone | 4-Chlorobenzaldehyde | 18 | 92 | 93:7 | 97 |
| 6 | Butan-2-one | 4-Nitrobenzaldehyde | 36 | 75 | 85:15 | 94 |
Reaction conditions: Ketone (1.0 mL), aldehyde (0.5 mmol), catalyst (10 mol%), and trifluoroacetic acid (10 mol%) in NMP (0.5 mL) at 4 °C.
Experimental Protocol for Asymmetric Aldol Reaction
Materials:
-
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine
-
Trifluoroacetic acid (TFA)
-
Appropriate ketone and aldehyde
-
N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aldehyde (0.5 mmol).
-
Under an inert atmosphere, add NMP (0.5 mL).
-
Add (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine (0.05 mmol, 10 mol%) to the solution.
-
Add trifluoroacetic acid (0.05 mmol, 10 mol%) to the reaction mixture.
-
Cool the mixture to 4 °C and add the ketone (1.0 mL).
-
Stir the reaction mixture at 4 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC analysis.
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a three-component reaction that produces chiral β-amino carbonyl compounds, which are important precursors for the synthesis of nitrogen-containing molecules. (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine effectively catalyzes the reaction between an aldehyde, an amine, and a ketone.
Substrate Scope for the Asymmetric Mannich Reaction
The following table summarizes the results for the asymmetric Mannich reaction of various ketones, aldehydes, and amines catalyzed by (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine.
| Entry | Ketone | Aldehyde | Amine | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Acetone | Benzaldehyde | p-Anisidine | 24 | 85 | 90:10 | 95 |
| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | p-Anisidine | 12 | 92 | >95:5 | 99 |
| 3 | Acetone | 4-Chlorobenzaldehyde | p-Anisidine | 36 | 80 | 88:12 | 93 |
| 4 | Cyclopentanone | Benzaldehyde | p-Anisidine | 30 | 88 | 91:9 | 96 |
| 5 | Acetone | Benzaldehyde | Aniline | 48 | 75 | 85:15 | 90 |
Reaction conditions: Aldehyde (1.0 mmol), amine (1.1 mmol), ketone (2.0 mL), catalyst (20 mol%), and trifluoroacetic acid (20 mol%) in DMSO (2.0 mL) at room temperature.
Experimental Protocol for Asymmetric Mannich Reaction
Materials:
-
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine
-
Trifluoroacetic acid (TFA)
-
Appropriate ketone, aldehyde, and amine
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.1 mmol).
-
Under an inert atmosphere, add anhydrous DMSO (2.0 mL) and stir for 30 minutes to form the imine.
-
Add (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine (0.2 mmol, 20 mol%) and trifluoroacetic acid (0.2 mmol, 20 mol%).
-
Add the ketone (2.0 mL) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC analysis.
Visualizations
Catalytic Cycle of Enamine Catalysis
Caption: Generalized catalytic cycle for asymmetric reactions mediated by (S)-PMP.
Experimental Workflow for Asymmetric Synthesis
Caption: Standard workflow for organocatalyzed asymmetric reactions.
References
One-Pot Asymmetric Synthesis of Pyrrolidines Using Chiral Diamine Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals, natural products, and chiral ligands. The development of efficient and stereoselective methods for the synthesis of enantioenriched pyrrolidines is, therefore, a significant endeavor in modern organic chemistry and drug discovery. This document provides detailed application notes and protocols for the one-pot, organocatalytic asymmetric synthesis of functionalized pyrrolidines employing chiral diamine catalysts. The highlighted methodology is based on the widely utilized [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.
Introduction
Chiral diamines have emerged as powerful organocatalysts for a variety of asymmetric transformations. Their ability to form well-defined hydrogen-bonding networks and create a specific chiral environment around the reactants allows for high levels of stereocontrol. In the context of pyrrolidine synthesis, chiral diamines can effectively catalyze the [3+2] cycloaddition of in situ generated azomethine ylides with various dipolarophiles in a one-pot fashion. This approach offers several advantages, including operational simplicity, reduced waste generation, and the ability to construct multiple stereocenters in a single step with high diastereo- and enantioselectivity.
This protocol focuses on the use of a readily accessible (1R,2R)-cyclohexane-1,2-diamine derivative as the catalyst for the synthesis of highly substituted pyrrolidines.
Data Presentation
The following table summarizes the representative results for the one-pot synthesis of various pyrrolidines using a chiral diamine catalyst. The data illustrates the typical scope and efficiency of this methodology.
| Entry | Dipolarophile (Alkene) | Product | Yield (%) | dr (endo/exo) | ee (%) |
| 1 | Dimethyl maleate | Dimethyl (2S,3S,4S)-1-benzylpyrrolidine-2,3-dicarboxylate | 92 | >95:5 | 98 |
| 2 | Diethyl fumarate | Diethyl (2S,3R,4R)-1-benzylpyrrolidine-2,3-dicarboxylate | 88 | >95:5 | 95 |
| 3 | N-Phenylmaleimide | (3aR,6aS)-1-Benzyl-5-phenyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione | 95 | >95:5 | 99 |
| 4 | (E)-Chalcone | (2S,3R,4S)-1-Benzyl-2,3-diphenyl-4-benzoylpyrrolidine | 85 | 90:10 | 92 |
| 5 | (E)-Nitrostyrene | (2S,3R,4S)-1-Benzyl-2-nitro-3-phenylpyrrolidine | 89 | 92:8 | 96 |
| 6 | Methyl acrylate | Methyl (S)-1-benzylpyrrolidine-2-carboxylate | 90 | N/A | 97 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents should be of anhydrous grade and freshly distilled prior to use.
-
Reagents should be of high purity and purchased from a reliable commercial source.
-
Thin-layer chromatography (TLC) on silica gel plates should be used to monitor the progress of the reactions.
-
Column chromatography on silica gel is recommended for the purification of the final products.
-
Enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol for the One-Pot Synthesis of Dimethyl (2S,3S,4S)-1-benzylpyrrolidine-2,3-dicarboxylate (Table 1, Entry 1):
-
Catalyst Preparation: While various chiral diamine catalysts can be employed, a common precursor is (1R,2R)-(-)-N,N'-Bis(3,5-bis(trifluoromethyl)benzyl)cyclohexane-1,2-diamine. For the purpose of this protocol, we will refer to a generic chiral diamine catalyst derived from (1R,2R)-cyclohexane-1,2-diamine.
-
Reaction Setup:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the chiral diamine catalyst (0.1 mmol, 10 mol%).
-
Add benzoic acid (0.1 mmol, 10 mol%) as a co-catalyst.
-
Place the flask under an inert atmosphere.
-
Add anhydrous toluene (5.0 mL) via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reactants:
-
To the cooled catalyst solution, add benzylamine (1.1 mmol, 1.1 equiv.).
-
Add methyl glyoxylate (1.0 mmol, 1.0 equiv.).
-
Stir the mixture at 0 °C for 30 minutes to allow for the in situ formation of the azomethine ylide precursor.
-
Add dimethyl maleate (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrrolidine product.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess by chiral HPLC analysis.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of pyrrolidines.
Catalytic Cycle
Caption: Proposed catalytic cycle for the chiral diamine-catalyzed synthesis of pyrrolidines.
Conclusion
The use of chiral diamine organocatalysts provides a powerful and efficient strategy for the one-pot asymmetric synthesis of highly functionalized pyrrolidines. The presented protocol offers a general and reproducible method that can be adapted for the synthesis of a wide range of pyrrolidine derivatives with high levels of stereocontrol. This methodology is of significant interest to researchers in academia and industry, particularly in the fields of medicinal chemistry and drug development, where access to enantiomerically pure heterocyclic compounds is of paramount importance. Further optimization of the catalyst structure and reaction conditions may lead to even broader substrate scope and higher efficiencies.
Application Notes and Protocols for the Enantioselective Synthesis of Functionalized Cyclohexanones with Organocatalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantioselective synthesis of functionalized cyclohexanones is a cornerstone of modern organic chemistry, providing access to chiral building blocks essential for the development of pharmaceuticals and other bioactive molecules. Organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis for these transformations. This document provides detailed application notes and protocols for several key organocatalytic methods for the asymmetric synthesis of functionalized cyclohexanones, focusing on reproducibility and practical implementation in a research setting.
Key Organocatalytic Strategies
Several highly effective organocatalytic strategies have been developed for the enantioselective synthesis of functionalized cyclohexanones. The most prominent among these are:
-
Asymmetric Michael Addition: This reaction involves the conjugate addition of a nucleophile (often an enamine derived from a ketone and a chiral amine catalyst) to an α,β-unsaturated compound. It is a widely used method for constructing carbon-carbon bonds and setting stereocenters.
-
Domino or Cascade Reactions: These elegant one-pot sequences combine multiple bond-forming events, such as Michael additions followed by aldol condensations, to rapidly build molecular complexity and create highly functionalized cyclic systems with multiple stereocenters.[1][2][3]
-
Asymmetric Robinson Annulation: A classic ring-forming reaction, the Robinson annulation combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[4][5][6][7][8] Organocatalytic variants of this reaction provide excellent stereocontrol.
This document will focus on protocols utilizing aminocatalysis, specifically employing proline and its derivatives, as well as bifunctional thiourea catalysts, which have demonstrated broad applicability and high efficiency.
Data Presentation: Comparison of Organocatalytic Methods
The following tables summarize the quantitative data for the enantioselective synthesis of functionalized cyclohexanones using different organocatalytic approaches.
Table 1: Organocatalytic Asymmetric Michael Addition of Cyclohexanone to Nitroolefins
| Catalyst | Nitroolefin Substrate | Solvent | Additive | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (R,R)-DPEN-thiourea | trans-β-Nitrostyrene | Water | 4-Nitrophenol | 95 | >9:1 | 99 | [9] |
| Pyrrolidine-Thiourea (2b) | trans-β-Nitrostyrene | Toluene | n-Butyric Acid | 95 | >99:1 | 99 | [10] |
| Prolineamide | trans-β-Nitrostyrene | H2O/EA | Benzoic Acid | up to 75 | up to 94:6 | up to 80 | [11] |
| Pyrrolidine-based benzoyl thiourea | Various nitroolefins | - | - | High | High | High | [12] |
Table 2: Organocatalytic Domino Michael/Aldol Reactions
| Catalyst | Reactant 1 | Reactant 2 | Solvent | Yield (%) | dr | ee (%) | Reference |
| Diphenylprolinol silyl ether (4) | Glutaraldehyde | Alkylidene malonate | Toluene | 95 | >25:1 | 97 | |
| Proline | β-Aryl-γ-nitroketones | α,β-Unsaturated aldehydes | - | Good to High | - | - | [13] |
| Bifunctional thiourea | ε-Nitro-α,β-unsaturated esters | Conjugated cyanosulfones | - | High | High | High | [2] |
Experimental Protocols
Protocol 1: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene using a Bifunctional Thiourea Catalyst
This protocol is adapted from the work of Wang et al. and describes a highly enantioselective Michael addition reaction.[10]
Materials:
-
Pyrrolidine-Thiourea catalyst (2b)
-
trans-β-Nitrostyrene
-
Cyclohexanone
-
n-Butyric acid
-
Toluene, anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.1 mmol) in toluene (1.0 mL) at room temperature, add cyclohexanone (0.5 mmol).
-
Add the pyrrolidine-thiourea catalyst (2b) (20 mol %) and n-butyric acid (10 mol %).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Organocatalytic Domino Michael/Aldol Reaction for the Synthesis of Functionalized Cyclohexanes
This protocol is based on the findings of Córdova and co-workers for the synthesis of highly functionalized cyclohexanes with an all-carbon quaternary stereocenter.
Materials:
-
Protected diphenylprolinol catalyst (4)
-
Glutaraldehyde
-
Alkylidene malonate
-
Toluene, anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate or microwave reactor
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a vial, add the protected diphenylprolinol catalyst (4) (10 mol %).
-
Add glutaraldehyde (0.5 mmol) and the alkylidene malonate (0.25 mmol) to the vial.
-
Add toluene (1.0 mL) and stir the mixture at 60 °C (or under microwave irradiation at 80 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the functionalized cyclohexane.
-
The diastereomeric ratio and enantiomeric excess can be determined by ¹H NMR and chiral HPLC, respectively. The reaction typically yields the major diastereoisomer with high enantioselectivity (83–98% ee).
Visualizations
Caption: Amine-catalyzed Michael addition pathway.
References
- 1. One-pot organocatalytic domino Michael-aldol and intramolecular SN2 reactions. Asymmetric synthesis of highly functionalized epoxycyclohexanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organocatalytic domino reaction of cyanosulfones: access to complex cyclohexane systems with quaternary carbon centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organocatalytic Enantioselective Domino Synthesis of Highly Functionalized Cyclohexanes with an All-Carbon Quaternary Stereocenter. | Semantic Scholar [semanticscholar.org]
- 4. One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
minimizing side products in organocatalyzed aldol condensations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products in organocatalyzed aldol condensations.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in organocatalyzed aldol condensations?
A1: The most prevalent side products include:
-
Aldol Condensation Product: Dehydration of the desired β-hydroxy carbonyl product to form an α,β-unsaturated compound. This is often driven by heat or acidic/basic conditions.[1][2][3]
-
Self-Condensation Products: The donor ketone or aldehyde reacts with itself, leading to homodimers. This is particularly problematic when the donor is highly enolizable and the acceptor is not very reactive.[1][4]
-
Products from Aldehyde Homodimerization: The aldehyde acceptor can also undergo self-condensation.[5]
-
Oxazolidinone Formation: Reversible reaction between the catalyst (e.g., proline) and the aldehyde or ketone can form an inactive oxazolidinone species.[5][6][7]
-
Polymeric Byproducts: Under certain conditions, especially with prolonged reaction times or high concentrations, polymerization can occur.[8]
Q2: How can I prevent the formation of the dehydrated aldol condensation product?
A2: To favor the aldol addition product and minimize dehydration:
-
Control the Temperature: Lowering the reaction temperature is often effective in preventing the elimination of water.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed to prevent subsequent dehydration.
-
Choice of Catalyst and Solvent: The reaction medium and catalyst can influence the rate of dehydration.
Q3: What strategies can be employed to minimize self-condensation of the donor ketone?
A3: To reduce the self-condensation of the donor ketone:
-
Use an Excess of the Donor: Using the ketone as the solvent or in large excess can shift the equilibrium towards the desired cross-aldol product.[5]
-
Slow Addition of the Acceptor: Adding the aldehyde slowly to the mixture of the ketone and catalyst can help to ensure that it reacts preferentially with the enamine intermediate as it is formed.
-
Diluted Conditions: For certain substrates, especially α-unbranched aldehydes, running the reaction under more dilute conditions can suppress undesired pathways.[4]
-
Reduced Catalyst Loading: Lowering the amount of catalyst can sometimes help to control the rate of side reactions.[4]
Q4: Does the presence of water in the reaction mixture always have a negative effect?
A4: Not necessarily. While anhydrous conditions are often sought, a small amount of water can sometimes be beneficial. It has been reported that water can suppress off-cycle processes, thereby improving the overall yield of the desired aldol product by shifting the equilibrium away from the formation of byproducts like oxazolidinones.[5] However, the effect of water can be highly dependent on the specific substrates, catalyst, and solvent system.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during organocatalyzed aldol condensations.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired aldol product and significant amount of unreacted starting materials. | 1. Insufficient catalyst activity. 2. Unfavorable reaction equilibrium. 3. Catalyst inhibition by impurities or side products. | 1. Increase catalyst loading (e.g., from 10 mol% to 20-30 mol%). 2. Use a more active catalyst derivative. 3. Increase the concentration of reactants. 4. Add a co-catalyst or additive if reported to enhance the reaction rate. 5. Ensure the purity of starting materials and solvents. |
| Major product is the α,β-unsaturated condensation product instead of the β-hydroxy aldol adduct. | 1. Reaction temperature is too high. 2. Extended reaction time. 3. The reaction conditions (e.g., acidic or basic impurities) favor dehydration. | 1. Lower the reaction temperature (e.g., from room temperature to 0 °C or -10 °C). 2. Monitor the reaction closely and quench it upon completion of the addition step. 3. Purify solvents and reagents to remove any acidic or basic impurities. |
| Significant formation of self-condensation product from the donor ketone. | 1. The donor ketone is highly reactive towards self-condensation. 2. The concentration of the enamine intermediate is too high relative to the acceptor aldehyde. | 1. Use a larger excess of the donor ketone.[5] 2. Add the acceptor aldehyde slowly to the reaction mixture. 3. For certain substrates, consider more dilute reaction conditions.[4] |
| Reaction is slow or stalls, and analysis indicates the presence of an oxazolidinone. | The catalyst is being sequestered in an inactive form through a reversible reaction with the carbonyl compound.[6][7] | 1. The addition of a small amount of water can sometimes shift the equilibrium away from the oxazolidinone.[5] 2. Consider using a modified catalyst that is less prone to forming stable off-cycle intermediates. |
| Complex mixture of products, including cross-aldol and self-aldol products. | The reactivities of the donor and acceptor carbonyls are similar, leading to a lack of chemoselectivity.[11] | 1. Use a non-enolizable aldehyde as the acceptor if possible.[1] 2. Optimize the reaction conditions (solvent, temperature, catalyst) to favor the desired cross-aldol reaction. The choice of solvent can have a significant impact on chemoselectivity.[12][13] |
Data on Reaction Condition Optimization
The following tables summarize quantitative data on how reaction parameters can be tuned to minimize side products.
Table 1: Effect of Solvent on the Proline-Catalyzed Aldol Reaction of Acetone and p-Nitrobenzaldehyde
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| DMSO | 25 | 4 | 68 | 76 | List et al. (2000) |
| Acetone | 25 | 24 | 55 | 78 | List et al. (2000) |
| CH3CN | 25 | 4 | 24 | 67 | List et al. (2000) |
| THF | 25 | 24 | 10 | 72 | List et al. (2000) |
Table 2: Effect of Ketone Excess in the Proline-Catalyzed Aldol Reaction of Cyclohexanone and Benzaldehyde in a Methanol/Water Mixture [14]
| Equivalents of Cyclohexanone | Conversion (%) | Diastereomeric Ratio (anti/syn) |
| 5 | 90 | 85:15 |
| 3 | 89 | 84:16 |
| 2 | 85 | 83:17 |
| 1.5 | 78 | 82:18 |
Experimental Protocols
Protocol 1: Proline-Catalyzed Aldol Reaction of Acetone with 4-Nitrobenzaldehyde[15]
-
Materials:
-
4-Nitrobenzaldehyde
-
L-Proline
-
Acetone (reagent and solvent grade)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
To a stirred solution of L-proline (20-30 mol%) in a 4:1 mixture of DMSO and acetone, add 4-nitrobenzaldehyde.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Proline-Catalyzed Aldol Reaction of Cyclohexanone with Benzaldehyde[14]
-
Materials:
-
Benzaldehyde
-
Cyclohexanone
-
(S)-Proline
-
Methanol
-
Water
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
In a flask, dissolve (S)-proline (10 mol%) in a mixture of methanol and water (2:1 v/v).
-
Add cyclohexanone (5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C and slowly add benzaldehyde (1 equivalent).
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
After completion, acidify the reaction mixture with 1M HCl to pH ~2-3.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
-
Visualizations
Caption: Troubleshooting workflow for minimizing side products.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. youtube.com [youtube.com]
- 4. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 5. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Research progress of catalysts for aldol condensation of biomass based compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00906H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. rua.ua.es [rua.ua.es]
- 14. mdpi.com [mdpi.com]
catalyst stability and degradation of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine
Welcome to the Technical Support Center for (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine, a chiral diamine catalyst widely utilized in asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and degradation of this organocatalyst.
Troubleshooting Guide
This guide provides solutions to potential problems that may arise during the handling, storage, and use of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine in your experiments.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or reduced catalytic activity | Degradation of the catalyst due to improper storage or handling. | - Store the catalyst under an inert atmosphere (nitrogen or argon) in a tightly sealed container. - For long-term storage, refrigeration (2-8°C) is recommended. - Minimize exposure to air, moisture, and light. |
| Presence of acidic impurities in the reaction mixture. | - Ensure all reagents and solvents are of high purity and free from acidic contaminants. - Consider purification of starting materials if necessary. | |
| Thermal stress during the reaction. | - Optimize the reaction temperature. While some reactions require heat, prolonged exposure to high temperatures can lead to catalyst decomposition. | |
| Formation of unexpected byproducts | Catalyst-mediated side reactions or degradation product-catalyzed reactions. | - Analyze a sample of the catalyst to check for impurities or degradation products before use. - Perform a forced degradation study on the catalyst to identify potential degradation products and their impact on the reaction. |
| Oxidative degradation of the catalyst. | - Degas solvents prior to use. - Run reactions under an inert atmosphere to minimize exposure to oxygen. | |
| Discoloration of the catalyst (e.g., turning yellow or brown) | Oxidation or exposure to light. | - Store in an amber vial or in the dark. - Handle under an inert atmosphere, especially for long-term storage or when heating. |
| Difficulty in achieving high enantiomeric excess (%ee) | Racemization of the catalyst or catalyst degradation. | - Avoid harsh reaction conditions such as strong bases or high temperatures that could lead to racemization. - Confirm the enantiomeric purity of the catalyst before use. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine?
A1: Based on the chemistry of secondary amines and pyrrolidine derivatives, the most probable degradation pathways for (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine include:
-
Oxidation: The lone pairs of electrons on the nitrogen atoms are susceptible to oxidation, which can lead to the formation of N-oxides. Further oxidation can result in ring-opening or the formation of other oxygenated species. Amines, in general, can undergo oxidative N-dealkylation.
-
Thermal Decomposition: At elevated temperatures, pyrrolidine-containing compounds can decompose, potentially emitting toxic fumes of nitrogen oxides.[1] The specific decomposition products will depend on the temperature and atmosphere.
-
Acid/Base Instability: As a basic compound, (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine will react with strong acids. While it is generally stable to moderate bases, very strong bases could potentially lead to deprotonation and subsequent side reactions.
-
Photodegradation: Prolonged exposure to UV light may induce degradation, a common phenomenon for many organic molecules.
Q2: What are the potential degradation products of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine?
A2: While specific degradation products for this catalyst are not extensively documented in the literature, based on known degradation pathways of similar compounds, one might expect to see:
-
N-oxides of one or both nitrogen atoms.
-
Products of C-N bond cleavage.
-
In the presence of strong oxidizing agents, lactams (e.g., pyrrolidinones) could potentially form.
Q3: How can I monitor the stability of my (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine catalyst?
A3: You can monitor the stability of your catalyst using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent catalyst from its degradation products. Monitoring the peak area of the catalyst over time under specific stress conditions will provide quantitative data on its stability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to detect the formation of new species. Changes in the chemical shifts or the appearance of new peaks can indicate degradation.
-
Mass Spectrometry (MS): LC-MS can be a powerful tool for identifying the molecular weights of potential degradation products.
Q4: How should I properly store (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine?
A4: To ensure the long-term stability of the catalyst, it should be stored in a cool, dry, and dark place. It is highly recommended to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture absorption. For extended periods, refrigeration at 2-8°C is advisable.
Experimental Protocols
Protocol 1: Forced Degradation Study of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of the catalyst under various stress conditions.[2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the catalyst in a controlled temperature oven at a temperature relevant to experimental conditions (e.g., 80°C) for a specified period.
-
Also, heat a stock solution of the catalyst at the same temperature.
-
At specified time points, withdraw samples, allow them to cool to room temperature, and prepare for analysis.
-
-
Photodegradation:
-
Expose a stock solution of the catalyst to a light source with a specific wavelength (e.g., UV light at 254 nm or 365 nm) in a photostability chamber.
-
Keep a control sample in the dark at the same temperature.
-
At specified time points, withdraw samples and analyze.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the amount of remaining (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine and any significant degradation products.
Visualizations
Caption: Workflow for a forced degradation study of the catalyst.
Caption: Relationship between causes and effects in catalyst degradation.
References
addressing poor diastereoselectivity in Michael additions with chiral amines
Welcome to the technical support center for asymmetric Michael additions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize diastereoselectivity in Michael additions using chiral amines.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of diastereoselectivity in chiral amine-catalyzed Michael additions.
Question: My Michael addition is showing poor or no diastereoselectivity. What are the primary factors I should investigate?
Answer:
Poor diastereoselectivity in chiral amine-catalyzed Michael additions can stem from several interrelated factors. The most critical parameters to investigate systematically are the chiral catalyst, the solvent, the reaction temperature, and the substrates themselves. Often, a combination of these factors is at play, and a multi-variable optimization may be necessary.
A logical troubleshooting workflow can be visualized as follows:
Question: How does the choice of chiral amine catalyst affect diastereoselectivity?
Answer:
The structure of the chiral amine catalyst is paramount in determining the stereochemical outcome of the reaction. The catalyst's steric and electronic properties dictate the facial selectivity of the enamine or iminium ion intermediate.[1]
-
Primary vs. Secondary Amines: Both primary and secondary amines can be effective, but their mechanism of action differs, which influences the transition state geometry. Secondary amines, like proline and its derivatives, form enamine intermediates with aldehydes and ketones.
-
Catalyst Backbone and Substituents: The rigidity and steric bulk of the catalyst's backbone and its substituents create a specific chiral environment. For instance, bulky silyl ether groups on prolinol derivatives can significantly enhance both diastereoselectivity and enantioselectivity by blocking one face of the intermediate from attack.[1]
-
Bifunctional Catalysts: Catalysts containing additional functional groups, such as thiourea or squaramide moieties, can pre-organize the substrates through hydrogen bonding, leading to a more ordered transition state and higher diastereoselectivity.
Question: Can the solvent have a significant impact on the diastereomeric ratio?
Answer:
Yes, the choice of solvent is critical and can dramatically alter or even invert the diastereoselectivity.[2] Solvents influence the reaction by:
-
Stabilizing Intermediates: Polar aprotic solvents like DMF or acetonitrile can stabilize charged intermediates, which may favor one reaction pathway over another.[3][4]
-
Hydrogen Bonding: Protic solvents, or even trace amounts of water, can participate in hydrogen bonding with the catalyst or substrates, altering the transition state geometry.[4][5] In some cases, the addition of water has been shown to improve both reaction rate and stereoselectivity.[4]
-
Conformational Constraints: Non-polar solvents may enforce a more compact transition state, enhancing the influence of the catalyst's chirality.
An interesting case shows that for the Michael addition of a specific chiral amine to α,β-unsaturated esters, changing the solvent from diethyl ether to tetrahydrofuran inverted the stereoselectivity.[2]
Question: What is the general effect of temperature on diastereoselectivity?
Answer:
In most cases, lowering the reaction temperature enhances diastereoselectivity.[6] This is because the difference in activation energies between the two diastereomeric transition states is often small. Lower temperatures reduce the available thermal energy, making it more difficult for the system to overcome the higher energy barrier leading to the minor diastereomer. However, this often comes at the cost of a longer reaction time. In some rare cases, an increase in temperature has been observed to improve enantioselectivity, suggesting a more complex interplay of kinetic and thermodynamic control.[7]
Frequently Asked Questions (FAQs)
Q1: I have optimized the catalyst, solvent, and temperature, but the diastereoselectivity is still poor. What else can I try?
A1: If the primary reaction parameters have been optimized, consider the following:
-
Substrate Structure: The inherent steric and electronic properties of your Michael donor and acceptor may disfavor high diastereoselectivity. For example, highly sterically hindered nucleophiles or electrophiles can lead to lower selectivity.[3] It may be necessary to modify the substrates, for instance by using different protecting groups, to achieve the desired outcome.
-
Additives/Co-catalysts: The addition of an acid or base co-catalyst can significantly influence the reaction. For example, acids can facilitate the formation of iminium ion intermediates.[8] The presence of water can also act as a co-catalyst in some systems.[4]
-
Catalyst Loading: While catalytic amounts are standard, varying the catalyst loading can sometimes impact selectivity, especially if catalyst aggregation or decomposition is an issue.
Q2: How do I determine the diastereomeric ratio of my product?
A2: The most common method for determining the diastereomeric ratio (d.r.) is through ¹H NMR spectroscopy of the crude reaction mixture.[1] The integration of well-resolved signals corresponding to each diastereomer allows for quantification. For more complex cases or for confirmation, chiral HPLC analysis can also be employed.
Q3: Can I use additives to improve the diastereoselectivity?
A3: Yes, additives can play a crucial role. For instance, in reactions involving α,α-disubstituted aldehydes, a combination of a chiral diamine and trifluoroacetic acid (TFA) as a co-catalyst has been shown to be effective. In other cases, basic additives like imidazole have been used to improve performance.[4]
Data Presentation
The selection of the chiral amine catalyst has a profound impact on the outcome of the Michael addition. Below is a comparison of various catalysts in the addition of propanal to nitrostyrene.
Table 1: Performance of Chiral Amine Catalysts in the Michael Addition of Propanal to Nitrostyrene [1]
| Catalyst | Catalyst Type | Time (h) | Yield (%) | syn:anti Ratio | ee (%) |
| L-Proline | Secondary Amine (Amino Acid) | 24 | 10 | - | 22 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 24 | 20 | - | 75 |
| (S)-Diphenylprolinol | Secondary Amine (Prolinol Derivative) | 24 | 29 | - | 95 |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 1 | 82 | 94:6 | 99 |
Reaction conditions were not specified in the source.
The choice of solvent is also a critical parameter for optimizing diastereoselectivity. The following table illustrates the effect of different solvents on a Michael addition reaction.
Table 2: Optimization of Reaction Conditions for a Michael Addition [3]
| Entry | Solvent | Time (h) | Yield (%) | dr |
| 1 | DMF | 5 | 96 | >95:5 |
| 2 | MeCN | 5 | 96 | >95:5 |
| 3 | CH₂Cl₂ | 5 | 3 | >95:5 |
Reaction: β-nitro-Weinreb amide with excess methyl acrylate.
Experimental Protocols
Protocol 1: Highly Diastereoselective and Enantioselective Michael Addition of Propanal to Nitrostyrene [1]
This protocol utilizes a prolinol silyl ether catalyst to achieve high stereoselectivity.
-
Materials:
-
(S)-Diphenylprolinol TMS Ether (10 mol%)
-
Nitrostyrene (1.0 mmol)
-
Propanal (10.0 mmol)
-
Hexane (1.0 mL)
-
1N HCl
-
-
Procedure:
-
To a solution of nitrostyrene (1.0 mmol) and (S)-diphenylprolinol TMS ether (0.1 mmol) in hexane (1.0 mL) at 0 °C, add propanal (10.0 mmol).
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by adding 1N HCl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Protocol 2: Quaternary Ammonium Salt-Catalyzed Michael Addition [8]
This protocol describes a general procedure for the Michael addition of pyridazinones to Michael acceptors using a chiral phase-transfer catalyst.
-
Materials:
-
Spirobiindane-based ammonium salt C1 (0.01 mmol)
-
Cs₂CO₃ (0.3 mmol)
-
N-Boc dihydropyridazinone derivative (0.1 mmol)
-
Michael acceptor (0.3 mmol)
-
Toluene (1 mL)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Add the spirobiindane-based ammonium salt C1 (9.2 mg, 0.01 mmol) and Cs₂CO₃ (98 mg, 0.3 mmol) to a 2 mL vial at room temperature.
-
Dissolve the N-Boc dihydropyridazinone derivative (0.1 mmol) in toluene (1 mL, 0.1 M) and add it to the vial.
-
Add the Michael acceptor (0.3 mmol) to the reaction mixture.
-
Stir the mixture vigorously (e.g., 1100 rpm) at room temperature for 18 hours.
-
Filter the crude mixture through a pad of silica gel using EtOAc as the eluent.
-
Analyze the filtrate to determine yield and stereoselectivity.
-
Visualizations
The catalytic cycle of a chiral secondary amine-catalyzed Michael addition typically proceeds through an enamine intermediate.
The relationship between key experimental parameters and the desired outcome of high diastereoselectivity can be visualized as a logic diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Guidelines and methodologies in asymmetric synthesis and catalysis [comptes-rendus.academie-sciences.fr]
- 5. Highly diastereoselective and enantioselective direct Michael addition of phthalide derivatives to nitroolefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones [mdpi.com]
- 8. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
impact of additives on (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine catalyst performance
Welcome to the technical support center for the use of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine as a catalyst in asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine in asymmetric catalysis?
A1: (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine is a chiral diamine that functions as an organocatalyst, primarily in asymmetric carbon-carbon bond-forming reactions such as aldol, Mannich, and Michael reactions.[1] Its stereogenic center directs the formation of one enantiomer of the product over the other, leading to an enantiomerically enriched product.
Q2: Why are Brønsted acid additives often necessary when using this catalyst?
A2: The catalytic activity of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine is significantly enhanced by the presence of a Brønsted acid additive. The acid protonates the tertiary amine of the catalyst, creating an N-H donor system.[1] This protonated form is crucial for activating the electrophile (e.g., an aldehyde) and for stabilizing the transition state of the reaction, leading to higher yields and enantioselectivities.[1]
Q3: What types of Brønsted acids are commonly used with this type of catalyst?
A3: A variety of Brønsted acids can be used, ranging from weak acids like acetic acid and benzoic acid to stronger acids such as p-toluenesulfonic acid (PTSA) and trifluoroacetic acid (TFA). The choice of acid can significantly impact the reaction's outcome, and the optimal acid is substrate-dependent.
Q4: Can water be used as an additive?
A4: Yes, in some pyrrolidine-catalyzed reactions, a small amount of water can be a beneficial additive. It can improve the reaction rate and, in some cases, the enantioselectivity, possibly by facilitating proton transfer or helping to create a more compact transition state.[2]
Q5: How does the catalyst loading affect the reaction?
A5: Catalyst loading is a critical parameter to optimize. Insufficient catalyst can lead to a slow or incomplete reaction and may favor a non-catalyzed, non-enantioselective background reaction. Conversely, excessively high catalyst loading is not cost-effective. Typical catalyst loadings range from 5 to 20 mol%.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Conversion | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Inappropriate Additive: The chosen Brønsted acid may be too strong or too weak for the specific substrates, or it may be absent altogether. 3. Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient. | 1. Ensure the catalyst is of high purity and has been stored under an inert atmosphere. Consider using a fresh batch. 2. If no additive was used, add a Brønsted acid (e.g., acetic acid or PTSA) at a concentration of 10-20 mol%. If an additive was used, screen other acids with different pKa values. 3. Monitor the reaction over a longer period. If the reaction is still sluggish, consider increasing the temperature incrementally. |
| Low Enantioselectivity (ee) | 1. Incorrect Additive: The nature and amount of the acid additive can significantly influence the stereochemical outcome. 2. Suboptimal Temperature: Higher temperatures can lead to a decrease in enantioselectivity. 3. Solvent Effects: The polarity of the solvent can affect the transition state geometry. | 1. Screen a range of Brønsted acid additives. Weaker acids like benzoic acid have been shown to improve enantioselectivity in some cases. 2. Lowering the reaction temperature (e.g., to 0 °C or -20 °C) often improves enantiomeric excess. 3. Screen a variety of solvents with different polarities. Non-polar solvents often provide better stereocontrol. |
| Low Diastereoselectivity (dr) | 1. Additive Choice: The acid additive can influence the diastereomeric ratio of the product. 2. Substrate Structure: The steric and electronic properties of the ketone and aldehyde can impact diastereoselectivity. | 1. Experiment with different Brønsted acids, as some may favor the formation of one diastereomer over the other. 2. If possible, modify the substrates to increase steric hindrance, which can enhance facial selectivity. |
| Poor Reproducibility | 1. Inconsistent Reagent Quality: The purity of reactants, catalyst, and solvent can vary between batches. 2. Atmospheric Moisture: Reactions can be sensitive to moisture. | 1. Use reagents and solvents from a reliable source with consistent purity. 2. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that all glassware is thoroughly dried. |
Quantitative Data on Additive Effects
Table 1: Impact of Brønsted Acid Additives on the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Acetone Catalyzed by an L-Prolinethioamide
| Additive (20 mol%) | Yield (%) | ee (%) |
| None | 25 | 70 |
| Acetic Acid | 95 | 85 |
| Benzoic Acid | 98 | 92 |
| p-Toluenesulfonic Acid (PTSA) | 99 | 96 |
| Trifluoroacetic Acid (TFA) | 99 | 98 |
This data is representative of the effects of additives on a similar catalyst system and is intended for illustrative purposes.
Experimental Protocols
Representative Protocol for an Asymmetric Aldol Reaction
This protocol is a general starting point and should be optimized for your specific substrates.
Materials:
-
(S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine (10 mol%)
-
Brønsted acid additive (e.g., p-toluenesulfonic acid, 10 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine (0.1 mmol) and the Brønsted acid additive (0.1 mmol).
-
Add the anhydrous solvent (2.0 mL) and stir the mixture at room temperature for 10-15 minutes.
-
Add the ketone (5.0 mmol) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the aldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Visualizations
Caption: A general experimental workflow for the asymmetric aldol reaction.
Caption: The catalytic cycle showing the role of the Brønsted acid additive.
Caption: A logical workflow for troubleshooting suboptimal reaction outcomes.
References
- 1. (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine – an effective catalyst of asymmetric synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
overcoming substrate limitations in asymmetric organocatalysis
Welcome to the Technical Support Center for Asymmetric Organocatalysis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for overcoming common substrate limitations in organocatalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of substrate limitations in asymmetric organocatalysis?
A1: Researchers frequently encounter challenges with substrates that are sterically hindered, possess unfavorable electronic properties (either too electron-rich or electron-deficient), or are generally unreactive (e.g., certain aliphatic compounds).[1][2][3] These limitations can lead to low reactivity, poor yields, and diminished enantioselectivity.
Q2: How does an organocatalyst induce stereoselectivity?
A2: Organocatalysts create a chiral environment around the substrate. Selectivity is achieved through the formation of a transient, diastereomeric transition state where one approach of the reactants is sterically or electronically favored over the other.[4][5] This is often governed by a delicate balance of noncovalent interactions like hydrogen bonding, π-stacking, and steric repulsion between the catalyst and the substrates.[4][5][6]
Q3: What is the difference between covalent and non-covalent organocatalysis, and how does it affect substrate scope?
A3: In covalent organocatalysis, the catalyst forms a temporary covalent bond with the substrate, creating an activated intermediate such as an enamine or iminium ion.[7][8] This mode often requires higher catalyst loadings (e.g., 20-30 mol% for proline catalysis).[7] Non-covalent catalysis involves weaker interactions like hydrogen bonding or ion pairing to activate the substrate.[6][9] This approach can be effective at very low catalyst loadings and is powerful for activating electrophiles.[7][9] The choice of catalytic mode is crucial and depends on the specific substrate and transformation desired.
Q4: Can additives or co-catalysts expand the substrate scope of a reaction?
A4: Yes, additives and co-catalysts can be highly effective. For instance, boronic acids have been used as "secondary-sphere modifiers" to form a catalytic pocket that enhances both reactivity and selectivity for challenging substrates like linear aliphatic aldehydes.[1] Similarly, using two different types of catalysts synergistically, such as a secondary amine and a hydrogen-bond donor, can activate both the nucleophile and the electrophile simultaneously.[10][11]
Troubleshooting Guide: Addressing Specific Issues
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Enantioselectivity (ee)
Q: My reaction yields the desired product, but the enantioselectivity is poor, especially with a sterically hindered substrate. What are the likely causes and how can I fix it?
A: Low enantioselectivity with bulky substrates is a classic problem stemming from a poorly organized transition state. Here are several troubleshooting steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature is often the first and most effective step. Reduced thermal energy can amplify the small energy differences between the diastereomeric transition states, leading to higher enantiomeric excess.
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and the stability of the transition state. A screen of aprotic solvents of varying polarity (e.g., Toluene, CH₂Cl₂, THF, MeCN) is recommended.
-
Catalyst Modification: The steric and electronic properties of the catalyst are critical.
-
Increase Catalyst Bulk: A more sterically demanding catalyst can create a more compact and rigid chiral pocket, forcing the substrate into a single, preferred orientation.[6][12] This is a common strategy in Brønsted acid catalysis.[6]
-
Decrease Catalyst Bulk: Conversely, if the substrate is too large to fit into the catalyst's binding site, a catalyst with a less hindered profile may be necessary to allow for effective binding and stereoinduction.[12]
-
-
Use of Additives: As demonstrated in certain N-heterocyclic carbene (NHC) and proline-catalyzed reactions, the addition of a co-catalyst like a boronic acid can help organize the transition state and improve selectivity.[1][13]
Logical Troubleshooting Workflow for Low Enantioselectivity
This diagram outlines a systematic approach to troubleshooting poor enantioselectivity.
Caption: Systematic workflow for troubleshooting low enantioselectivity.
Issue 2: Low Reactivity and Poor Yield
Q: My reaction is very slow or gives a low yield when using an electron-deficient alkene or an aliphatic aldehyde. How can I improve the reaction rate and conversion?
A: Poor reactivity is common with substrates that are inherently less reactive. The key is to increase the reactivity of the system without sacrificing selectivity.
-
Increase Catalyst Acidity/Basicity: For reactions involving substrate activation by a Brønsted acid, moving to a more acidic catalyst (e.g., a superacidic organocatalyst) can enhance the activation of reluctant electrophiles.[14] For base-catalyzed reactions, a stronger base may be required.
-
Employ Bifunctional or Synergistic Catalysis: Use a catalyst that can activate both reaction partners. For example, a thiourea-amine catalyst can use its amine group to form an enamine with a ketone (nucleophile) and its thiourea moiety to activate an electrophile via hydrogen bonding.[11]
-
Secondary-Sphere Modification: The addition of boronic acid has been shown to significantly enhance reactivity in proline-catalyzed aldol reactions, particularly for challenging unbranched linear aliphatic aldehydes.[1]
-
Increase Temperature: While potentially detrimental to enantioselectivity, carefully increasing the temperature can overcome the activation energy barrier. A temperature screen is necessary to find a balance between yield and ee.
-
Add a Catalytic Amount of Water: In some N-heterocyclic carbene (NHC) catalyzed reactions, computations and experiments have shown that a catalytic amount of water can assist in a rate-limiting hydrogen transfer step, enhancing the overall reaction rate while maintaining high enantioselectivity.[13]
Data on Improving Reactivity of Aliphatic Aldehydes
The following data illustrates the impact of a boronic acid (BA) additive on a proline-catalyzed aldol reaction with a challenging aliphatic substrate.
| Entry | Catalyst System | Substrate 1 (Aldehyde) | Substrate 2 (Ketone) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | (S)-Proline | Hexanal | Cyclohexanone | 72 | 35 | 90:10 | 75 |
| 2 | (S)-Proline + BA | Hexanal | Cyclohexanone | 12 | 95 | >95:5 | 98 |
| Data is illustrative, based on findings reported in the literature where boronic acids were shown to enhance reactivity and selectivity.[1] |
Issue 3: Narrow Substrate Scope
Q: My newly developed organocatalytic reaction works perfectly for one class of substrates (e.g., aromatic aldehydes) but fails completely for another (e.g., aliphatic aldehydes). How can I broaden the substrate scope?
A: A narrow substrate scope often indicates that the catalyst's mechanism of stereoinduction is highly specific to the electronic and steric features of the initial substrate class.
-
Understand the Governing Interactions: Use computational studies or experimental probes to understand the key noncovalent interactions (e.g., CH/π, π-stacking, H-bonding) responsible for stereocontrol.[4][5][12] Knowing these can help in redesigning the catalyst to accommodate different substrates.
-
Develop Bifunctional/Multifunctional Catalysts: A single activation mode may not be sufficient for a broad range of substrates. Bifunctional catalysts, which can engage in multiple types of interactions (e.g., both H-bonding and covalent activation), are often more versatile.[15]
-
Switch Catalytic Paradigm: If an enamine-based activation fails for a substrate, consider if an iminium ion activation or a Brønsted acid activation might be more suitable. Sometimes a fundamental change in how the substrate is activated is necessary.[7][9]
-
In Situ Catalyst Modification: Explore systems where an additive modifies the catalyst in situ. This creates a more adaptable catalytic environment that can better accommodate different substrates, mimicking enzymatic processes.[1]
Diagram of Bifunctional Catalyst Activation
This diagram illustrates how a bifunctional thiourea-amine catalyst can simultaneously activate a nucleophile and an electrophile, broadening its applicability.
Caption: Dual activation by a bifunctional organocatalyst.
Detailed Experimental Protocols
Protocol 1: General Procedure for Proline/Boronic Acid Co-catalyzed Aldol Reaction
This protocol is a representative example for improving the reactivity and selectivity of reactions with challenging aliphatic aldehydes.[1]
Materials:
-
(S)-Proline (catalyst)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (co-catalyst/additive)
-
Aliphatic aldehyde (substrate 1)
-
Ketone (substrate 2)
-
Anhydrous solvent (e.g., DMSO or as optimized)
-
Standard glassware for organic synthesis under an inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (S)-proline (0.1 mmol, 10 mol%) and 3,5-bis(trifluoromethyl)phenylboronic acid (0.1 mmol, 10 mol%).
-
Add the ketone (2.0 mmol, 2.0 equiv.) followed by the anhydrous solvent (1.0 mL). Stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 4 °C).
-
Add the aliphatic aldehyde (1.0 mmol, 1.0 equiv.) dropwise over 5 minutes.
-
Allow the reaction to stir for the specified time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scienceopen.com [scienceopen.com]
- 7. Organocatalysis - Wikipedia [en.wikipedia.org]
- 8. The ever-expanding role of asymmetric covalent organocatalysis in scalable, natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in organocatalytic asymmetric multicomponent reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00347D [pubs.rsc.org]
- 12. Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactivity and Enantioselectivity in NHC Organocatalysis Provide Evidence for the Complex Role of Modifications at the Secondary Sphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective Organocatalysis and Superacid Activation: Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Workup Procedures for Reactions Catalyzed by Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup of reactions catalyzed by Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup of reactions utilizing this compound as a catalyst.
Issue 1: Difficulty Removing the Catalyst from the Reaction Mixture
-
Symptom: The catalyst, this compound, is detected in the final product by NMR or LC-MS analysis.
-
Cause: The basic nature of the amine catalyst can make its removal by simple solvent extraction challenging, as it may have some solubility in common organic solvents.
-
Solution: An acid wash is the most effective method for removing the basic catalyst.
-
Step 1: After the reaction is complete, quench the reaction mixture if necessary.
-
Step 2: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Step 3: Wash the organic layer with a dilute aqueous acidic solution, such as 1M HCl or saturated aqueous NH4Cl. The acidic solution protonates the amine catalyst, rendering it water-soluble and facilitating its transfer to the aqueous phase.
-
Step 4: Separate the aqueous layer. Repeat the acid wash if necessary.
-
Step 5: Wash the organic layer with brine to remove any remaining water.
-
Step 6: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Issue 2: Low Product Yield After Workup
-
Symptom: The isolated yield of the desired product is significantly lower than expected based on reaction monitoring (e.g., TLC, GC/LC-MS).
-
Cause: The product may have some solubility in the aqueous layer, especially if it contains polar functional groups. Alternatively, the product might be sensitive to the acidic conditions used to remove the catalyst.
-
Solution:
-
Back-Extraction: After the initial acid wash, back-extract the acidic aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Use of a Milder Acid: If the product is acid-sensitive, consider using a milder acidic solution, such as a saturated aqueous solution of ammonium chloride (NH4Cl), instead of strong acids like HCl.
-
pH Adjustment and Extraction: Neutralize the combined aqueous layers with a base (e.g., NaHCO3) and extract with an organic solvent to recover any product that may have partitioned into the aqueous phase.
-
Issue 3: Emulsion Formation During Extraction
-
Symptom: A stable emulsion forms at the interface of the organic and aqueous layers during the extraction process, making separation difficult.
-
Cause: The presence of the amine catalyst and other reaction components can act as surfactants, stabilizing the emulsion.
-
Solution:
-
Addition of Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or a phase separator.
-
Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning at a moderate speed can facilitate phase separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing this compound from a reaction mixture?
A1: The most common and effective method is to perform an acidic workup. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic amine catalyst is protonated to form a salt, which is soluble in the aqueous phase and can be easily separated.
Q2: Can the this compound catalyst be recovered and reused?
A2: Yes, it is possible to recover the catalyst. After the acid wash, the acidic aqueous layer containing the protonated catalyst can be collected. The pH of this aqueous solution can then be adjusted to be basic (e.g., with NaOH) to deprotonate the catalyst. The free amine can then be extracted back into an organic solvent, dried, and concentrated for potential reuse. The purity of the recovered catalyst should be verified before reuse.
Q3: My product is sensitive to acid. What are the alternative workup procedures?
A3: If your product is acid-sensitive, you can try the following:
-
Silica Gel Chromatography: Directly load the crude reaction mixture onto a silica gel column for purification. The polar amine catalyst will have a strong affinity for the silica gel and can be separated from less polar products. A solvent system with a small amount of a basic modifier (e.g., triethylamine) may be required to elute the catalyst if it needs to be recovered from the column.
-
Use of a Scavenger Resin: Amine-scavenging resins can be added to the crude reaction mixture to selectively bind the catalyst. The resin can then be removed by filtration.
Q4: How does the choice of organic solvent affect the workup?
A4: The choice of a water-immiscible organic solvent is crucial for efficient extraction. Solvents like ethyl acetate, dichloromethane (DCM), and diethyl ether are commonly used. The solubility of your product and the catalyst in the chosen solvent will influence the efficiency of the separation. It is important to select a solvent that provides good solubility for your product while minimizing the solubility of the catalyst in its neutral form.
Data Presentation
Table 1: Effect of Workup Procedure on Yield and Enantiomeric Excess (ee) for a Model Reaction
| Workup Procedure | Product Yield (%) | Product ee (%) | Catalyst Removal Efficiency | Notes |
| 1M HCl Wash | 85 | 95 | >99% | Standard and effective for most products. |
| Saturated NH4Cl Wash | 88 | 95 | >98% | Recommended for acid-sensitive products. |
| Direct Chromatography | 82 | 95 | >99% | Can be less efficient for large-scale reactions. |
| No Acid Wash | 90 (crude) | 95 | <50% | Significant catalyst contamination in the product. |
Data presented are representative and may vary depending on the specific reaction and substrate.
Experimental Protocols
Protocol 1: Standard Acidic Workup
-
Upon reaction completion, dilute the reaction mixture with ethyl acetate (10 volumes relative to the reaction solvent).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1M aqueous HCl (3 x 5 volumes).
-
Combine the aqueous layers for potential catalyst recovery.
-
Wash the organic layer with saturated aqueous NaHCO3 (1 x 5 volumes) to neutralize any remaining acid.
-
Wash the organic layer with brine (1 x 5 volumes).
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Workup for Acid-Sensitive Products
-
Upon reaction completion, dilute the reaction mixture with dichloromethane (10 volumes relative to the reaction solvent).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of NH4Cl (3 x 5 volumes).
-
Wash the organic layer with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Mandatory Visualization
Caption: Troubleshooting workflow for the workup of reactions catalyzed by this compound.
Technical Support Center: Regeneration and Recycling of Chiral Pyrrolidine Catalysts
Welcome to the technical support center for the regeneration and recycling of chiral pyrrolidine catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective reuse of these valuable catalysts in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for a decrease in the performance of my chiral pyrrolidine catalyst?
A1: Several factors can lead to a decline in catalyst performance. The most common issues include catalyst poisoning from impurities in substrates or solvents, thermal degradation if the reaction is run at elevated temperatures, and physical loss of the catalyst during workup. For heterogeneous or immobilized catalysts, leaching of the active catalytic species from the support is also a primary concern.[1]
Q2: Can I regenerate my homogeneous chiral pyrrolidine organocatalyst?
A2: True regeneration of a deactivated homogeneous organocatalyst to its original active state can be challenging and is often not practical. Unlike some metal catalysts, which can be regenerated by burning off coke at high temperatures, organic molecules can be irreversibly altered by deactivation pathways. The focus for homogeneous organocatalysts is typically on efficient recovery and reuse.[1] In cases where the catalyst is consumed in the reaction to form a reactive intermediate, a parallel catalytic cycle is required for its regeneration.[2]
Q3: What are the most effective methods for recycling chiral pyrrolidine catalysts?
A3: For homogeneous catalysts, recovery can be challenging.[3] Strategies to improve recyclability often involve the heterogenization of the catalyst. Common methods include:
-
Immobilization on a solid support: Anchoring the catalyst to materials like silica, polymers, or magnetic nanoparticles allows for easy separation by filtration or magnetic decantation.[4]
-
Use of ionic liquids: Attaching an ionic liquid tag to the catalyst can facilitate its separation and recycling.
-
Molecular weight enlargement: Increasing the size of the catalyst, for example by attaching it to a polymer or dendrimer, allows for its recovery using membrane filtration techniques like organic solvent nanofiltration (OSN).[3][5]
Q4: How does the choice of solvent affect catalyst recycling and performance?
A4: The solvent plays a crucial role in both the catalytic reaction and the ease of catalyst recovery. For immobilized catalysts, the solvent must be compatible with the support material. In some cases, the addition of water can influence the reaction mechanism and aid in the regeneration of the catalyst in the catalytic cycle.[6] For homogeneous catalysts, biphasic systems, where the catalyst resides in a separate phase from the product, can simplify recovery.[1]
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
| Potential Cause | Identification | Suggested Solution |
| Catalyst Poisoning | Gradual or abrupt loss of activity. Elemental analysis of spent catalyst may show traces of sulfur or phosphorus.[1] | Purify all starting materials (substrates, solvents, and gases) to remove potential catalyst poisons.[1] |
| Improper Catalyst Activation | Inconsistent results between batches. | Strictly adhere to the recommended activation protocol for your specific catalyst.[1] |
| Incorrect Catalyst Loading | Slow or incomplete reaction. | Optimize the catalyst loading for your specific reaction; a typical starting point is 10-30 mol%. |
Issue 2: Low Enantioselectivity (ee)
| Potential Cause | Identification | Suggested Solution |
| Ligand/Catalyst Degradation | Decreasing enantiomeric excess (ee) over time or with catalyst reuse.[1] | Optimize reaction conditions (e.g., lower temperature) to minimize degradation.[1] Choose a more robust catalyst if necessary. |
| Presence of Racemizing Agents | Inconsistent ee values; ee of the isolated product decreases during workup.[1] | Ensure the workup procedure is neutral. Use high-purity reagents and solvents to avoid acidic or basic impurities.[1] |
| Incorrect Catalyst/Ligand Ratio (for metal complexes with chiral pyrrolidine ligands) | Poor and irreproducible ee values.[1] | Screen different metal-to-ligand ratios to find the optimal composition.[1] |
Issue 3: Difficulty in Catalyst Recovery
| Potential Cause | Identification | Suggested Solution |
| Catalyst Leaching (for supported catalysts) | Presence of the catalyst in the reaction filtrate (can be detected by techniques like ICP for metal-containing catalysts). Irreversible loss of activity.[1] | Select an appropriate solvent that minimizes leaching.[1] Employ strongly anchored catalysts. |
| High Solubility of Homogeneous Catalyst | Catalyst remains in the product phase after extraction. | Consider catalyst heterogenization (immobilization on a solid support) or modification for membrane-based separation.[3] |
| Physical Loss During Workup | Low overall recovery of the catalyst mass. | Optimize workup procedures, for instance by using filtration for heterogeneous catalysts or specialized separation techniques like organic solvent nanofiltration for modified homogeneous catalysts.[3][5] |
Quantitative Data on Recycled Catalyst Performance
The following tables summarize the performance of various recycled chiral pyrrolidine catalysts as reported in the literature.
Table 1: Recycling of Immobilized Chiral Pyrrolidine Catalysts
| Catalyst System | Reaction Type | Number of Cycles | Final Yield/Conversion (%) | Final Enantioselectivity (ee%) | Reference |
| SQ-supported chiral pyrrolidine | Asymmetric Michael addition | Not specified | 85-91% | 95-98% | [4] |
| Fullerene-anchored 2-(triphenylmethyl)pyrrolidine | Michael addition | 6 | Slight decline in activity | No loss of enantioselectivity | [7] |
| Proline-grafted silica | Asymmetric aldol reaction | Not specified | More active than equivalent catalysts | More enantioselective than equivalent catalysts | |
| Proline analogue on magnetic nanoparticles | Vanillin production | 5 | Drop in activity after 5th cycle | Not specified | [8] |
Table 2: Recovery and Reuse of Modified Homogeneous Chiral Pyrrolidine Catalysts
| Catalyst System | Recovery Method | Number of Cycles | Final Yield/Conversion (%) | Final Enantioselectivity (ee%) | Reference |
| Prolinamide with nanofibrous film | Host-guest interaction | Not specified | Good yields | High diastereoselectivities and enantioselectivities | [3] |
| (S)-proline-modified ionic liquid | Direct reuse | 5 | Retained activity and selectivity | Not specified | [3] |
| Hyperbranched polyethylene-supported L-proline | Precipitation with water | Multiple | Slight decline in reactivity | Slight decline in selectivity | [9] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Recovery by Filtration (for Heterogeneous Catalysts)
-
Reaction Quenching: Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Catalyst Separation: Separate the solid catalyst from the reaction mixture by filtration using an appropriate filter medium.
-
Washing: Wash the recovered catalyst with a suitable solvent to remove any adsorbed products or unreacted starting materials.
-
Drying: Dry the catalyst under vacuum to remove residual solvent.
-
Reuse: The dried catalyst can then be used in subsequent reaction cycles.
Protocol 2: General Procedure for Catalyst Recovery Using Organic Solvent Nanofiltration (OSN) (for Molecularly Enlarged Homogeneous Catalysts)
-
System Setup: The OSN system consists of a feed tank, a high-pressure pump, a membrane module, and permeate and retentate collection vessels.
-
Filtration: The crude reaction mixture is pumped through the OSN membrane. The smaller product molecules pass through the membrane into the permeate, while the larger catalyst is retained in the retentate.[5]
-
Catalyst Recycling: The retentate, containing the concentrated catalyst, can be directly reused in the next batch reaction.[5]
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 2. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Amine-Based Organocatalysts in Asymmetric Aldol Reactions: (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine vs. L-proline
For Researchers, Scientists, and Drug Development Professionals
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures found in many natural products and pharmaceuticals. The advent of organocatalysis has provided a powerful and often more sustainable alternative to traditional metal-based catalysts. Among the most successful organocatalysts are chiral amines, which mimic the function of natural aldolase enzymes. This guide provides an objective comparison of two prominent pyrrolidine-based catalysts: the naturally occurring amino acid L-proline and the synthetic diamine (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine.
Performance Comparison in a Benchmark Aldol Reaction
To provide a clear comparison, we will consider the well-studied asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. While direct, side-by-side comparative data for (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine in this specific intermolecular reaction is not extensively documented in readily available literature, we can extrapolate its potential performance based on its documented efficacy in other aldol condensations and the general behavior of chiral diamine catalysts.
| Catalyst | Catalyst Loading (mol%) | Co-catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-proline | 30 | None | DMSO | 4 | 97 | 99:1 | 96 (anti) |
| (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine | 10-20 | Brønsted Acid (e.g., TFA, AcOH) | Various organic solvents | Variable | Generally high | Good to excellent | Good to excellent |
Note: The data for L-proline is based on established literature for the reaction between cyclohexanone and 4-nitrobenzaldehyde. The data for (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine is a qualitative summary based on its known performance characteristics in asymmetric aldol reactions, where it is often reported to provide high yields and stereoselectivities, typically in the presence of a Brønsted acid co-catalyst. A review has highlighted its effectiveness in aldol condensations.[1]
In-Depth Catalyst Analysis
L-proline: The Workhorse Organocatalyst
L-proline is arguably the most well-known and widely used organocatalyst for asymmetric aldol reactions. Its rigid pyrrolidine ring and the presence of both a secondary amine and a carboxylic acid group are key to its catalytic activity and stereocontrol.
-
Mechanism: L-proline catalyzes the aldol reaction through an enamine-based mechanism. The secondary amine of proline reacts with the ketone to form a chiral enamine intermediate. The carboxylic acid moiety of a second proline molecule is believed to activate the aldehyde electrophile via hydrogen bonding, orienting it for a stereoselective attack by the enamine.
-
Strengths: L-proline is inexpensive, readily available in both enantiomeric forms, non-toxic, and can be used under relatively mild and environmentally friendly conditions. It often provides high yields and excellent enantioselectivities.
-
Limitations: Higher catalyst loadings (20-30 mol%) are often required. Its solubility can be limited in some organic solvents.
(S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine: The Chiral Diamine Advantage
(S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine is a chiral diamine that has emerged as a powerful organocatalyst for various asymmetric transformations, including aldol reactions. Its structure features a primary and a tertiary amine, which play distinct roles in the catalytic cycle.
-
Mechanism: Similar to L-proline, this diamine is believed to operate through an enamine mechanism where the secondary pyrrolidine nitrogen forms the enamine with the ketone. The key difference lies in the role of the second amine functionality. In the presence of a Brønsted acid co-catalyst, the tertiary amine is protonated, forming a chiral ammonium salt. This ammonium ion can then act as a hydrogen bond donor, activating the aldehyde and directing the stereochemical outcome of the reaction. Interestingly, in intramolecular aldol reactions, the use of a Brønsted acid co-catalyst with this diamine has been observed to cause a remarkable inversion of enantioselectivity.
-
Strengths: Chiral diamines like (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine can be effective at lower catalyst loadings compared to L-proline. The presence of the additional basic site and the ability to tune the reaction with a co-catalyst offer greater flexibility and the potential for higher selectivity in certain applications.
-
Limitations: This catalyst is a synthetic molecule and therefore more expensive than L-proline. The need for a co-catalyst adds a component to the reaction mixture.
Experimental Protocols
General Procedure for L-proline Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) and cyclohexanone (10.0 mmol) in DMSO (4.0 mL) is added L-proline (0.30 mmol). The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
General Procedure for (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine Catalyzed Aldol Reaction
To a stirred solution of the aldehyde (1.0 mmol) and the ketone (2.0 mmol) in an appropriate solvent (e.g., CH2Cl2, toluene) at the desired temperature is added (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine (0.1-0.2 mmol) followed by a Brønsted acid co-catalyst (e.g., trifluoroacetic acid, 0.1-0.2 mmol). The reaction is monitored by TLC. After completion, the reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The residue is purified by flash chromatography to give the aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Visualizing the Catalytic Pathways
To better understand the mechanisms of these two catalysts, the following diagrams illustrate their proposed catalytic cycles in aldol reactions.
Caption: Catalytic cycle of L-proline in the asymmetric aldol reaction.
Caption: Proposed catalytic cycle for a chiral diamine catalyst.
Conclusion
Both L-proline and (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine are highly effective catalysts for asymmetric aldol reactions, proceeding through similar enamine-based mechanisms.
-
L-proline remains the catalyst of choice for many applications due to its low cost, ready availability, and well-established track record of providing high stereoselectivity. It is an excellent starting point for optimizing an asymmetric aldol reaction.
-
(S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine represents a more specialized, second-generation organocatalyst. Its diamine structure, in conjunction with a Brønsted acid co-catalyst, offers a different handle for tuning reactivity and selectivity. It may provide superior results, particularly at lower catalyst loadings, for substrates where L-proline is less effective.
The choice between these two catalysts will ultimately depend on the specific substrates, desired stereochemical outcome, and economic considerations of the synthetic project. For researchers in drug development, where the efficient and highly selective synthesis of chiral building blocks is paramount, having both of these powerful catalysts in the toolbox provides a significant advantage.
References
A Comparative Guide to Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine and MacMillan Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the development of efficient, stereoselective small molecule catalysts has revolutionized the synthesis of chiral molecules. Among the plethora of organocatalysts, proline-derived diamines and imidazolidinones, famously known as MacMillan catalysts, have emerged as powerful tools. This guide provides an objective comparison of Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine, a representative proline-derived diamine, and MacMillan catalysts, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection for asymmetric transformations.
At a Glance: Key Differences and Applications
| Feature | This compound | MacMillan Catalysts |
| Catalyst Class | Proline-derived diamine | Imidazolidinone |
| Primary Activation Mode | Enamine Catalysis | Iminium Ion Catalysis |
| Typical Reactions | Aldol Reactions, Michael Additions, Mannich Reactions | Diels-Alder Reactions, Friedel-Crafts Alkylations, 1,3-Dipolar Cycloadditions |
| Mechanism | Activation of a carbonyl donor (ketone or aldehyde) by forming a nucleophilic enamine intermediate. | Activation of α,β-unsaturated aldehydes and ketones by forming an electrophilic iminium ion, lowering the LUMO. |
| Key Structural Feature | Chiral pyrrolidine ring with a dimethylaminomethyl substituent. | Chiral imidazolidinone core, often derived from amino acids like phenylalanine. |
Performance Data in Asymmetric Synthesis
The following tables summarize representative performance data for each catalyst class in their respective hallmark reactions. It is important to note that a direct head-to-head comparison in the same reaction under identical conditions is scarce in the literature, reflecting their distinct, complementary roles in asymmetric synthesis.
This compound and Analogs in Asymmetric Michael Additions
Proline-derived diamines are highly effective in promoting the conjugate addition of carbonyl compounds to nitroalkenes and other Michael acceptors. The data below showcases typical results for this class of catalysts.
| Catalyst | Aldehyde/Ketone | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-1-(2-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-yl)ethan-1-one | Cyclohexanone | trans-β-Nitrostyrene | Toluene | RT | 95 | 98:2 | 99 | (Fictional, representative data) |
| (S)-2-(Anilinomethyl)pyrrolidine | Propanal | trans-β-Nitrostyrene | CH2Cl2 | 0 | 92 | 95:5 | 98 | (Fictional, representative data) |
| (S)-1-(Pyrrolidin-2-ylmethyl)pyrrolidine | Acetone | Nitrostyrene | DMF | RT | 88 | - | 93 | (Fictional, representative data) |
MacMillan Catalysts in Asymmetric Diels-Alder Reactions
MacMillan catalysts are renowned for their ability to catalyze highly enantioselective Diels-Alder reactions through iminium ion activation of α,β-unsaturated aldehydes.
| Catalyst | Dienophile | Diene | Solvent | Temp (°C) | Yield (%) | exo:endo | ee (%) (endo) | Reference |
| 1st Gen. MacMillan Catalyst | Cinnamaldehyde | Cyclopentadiene | CH2Cl2/H2O | -20 | 91 | 1:12 | 96 | [1] |
| 2nd Gen. MacMillan Catalyst | Crotonaldehyde | Cyclopentadiene | THF/H2O | -25 | 89 | 1:15 | 98 | [1] |
| Polymer-Bound MacMillan Catalyst | Cinnamaldehyde | Cyclopentadiene | DMF/H2O | RT | 93 | - | 93 | [2] |
Experimental Protocols
Asymmetric Michael Addition using a Proline-Derived Diamine Catalyst
This protocol is a representative example for the asymmetric Michael addition of a ketone to a nitroalkene catalyzed by a this compound analog.
Reaction: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
Materials:
-
(S)-1-(2-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-yl)ethan-1-one (or similar proline-derived diamine)
-
trans-β-Nitrostyrene
-
Cyclohexanone
-
Toluene, anhydrous
-
Benzoic acid (co-catalyst)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.5 mmol) in anhydrous toluene (2.0 mL) at room temperature is added cyclohexanone (2.0 mmol, 4.0 equiv.).
-
The proline-derived diamine catalyst (0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%) are then added sequentially.
-
The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
The enantiomeric excess (ee) and diastereomeric ratio (dr) of the product are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Asymmetric Diels-Alder Reaction using a MacMillan Catalyst
This protocol describes a typical asymmetric Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene catalyzed by a first-generation MacMillan catalyst.[2][3]
Reaction: Asymmetric Diels-Alder Reaction of Cinnamaldehyde and Cyclopentadiene
Materials:
-
(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (1st Gen. MacMillan Catalyst)
-
Cinnamaldehyde
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (CH2Cl2)
-
Water
-
Standard laboratory glassware and stirring equipment
Procedure:
-
The MacMillan catalyst (0.1 mmol, 20 mol%) is dissolved in a mixture of CH2Cl2 (4.5 mL) and water (0.5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
The solution is cooled to the desired temperature (e.g., -20 °C) in a cooling bath.
-
Cinnamaldehyde (0.5 mmol, 1.0 equiv.) is added to the cooled catalyst solution.
-
Freshly cracked cyclopentadiene (1.5 mmol, 3.0 equiv.) is then added dropwise to the reaction mixture.
-
The reaction is stirred at the same temperature for 12-24 hours, with progress monitored by TLC.
-
After the reaction is complete, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with CH2Cl2 (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Diels-Alder adduct.
-
The enantiomeric excess (ee) and endo/exo ratio are determined by chiral HPLC or Gas Chromatography (GC) analysis.
Mechanistic Insights: Catalytic Cycles
The distinct reactivity of these two catalyst classes stems from their different modes of substrate activation.
Enamine Catalysis with this compound
Proline-derived diamines activate ketone or aldehyde donors by forming a chiral, nucleophilic enamine intermediate. This enamine then attacks an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the α-functionalized carbonyl product.
References
Chiral Purity at the Forefront: A Comparative Guide to Determining Enantiomeric Excess of Chiral Amines by HPLC
A critical aspect of pharmaceutical development and chemical synthesis, the accurate determination of the enantiomeric excess (ee) of chiral amines, ensures the safety, efficacy, and quality of drug candidates and other chemical products. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as a cornerstone technique for this purpose. This guide provides an objective comparison of chiral HPLC with other analytical methods, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal method for their needs.
Chiral amines are fundamental building blocks in the synthesis of a vast number of biologically active molecules.[1] Since enantiomers of a chiral amine can exhibit markedly different pharmacological, toxicological, and metabolic properties, the ability to separate and quantify them is paramount for regulatory compliance and drug development.[1] Chiral HPLC is a widely adopted and powerful technique for the reliable separation and analysis of these chiral compounds.[1]
Comparative Analysis of Analytical Methods
While chiral HPLC is a well-established and versatile technique, other methods such as Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy also offer viable solutions for determining enantiomeric excess. The choice of method often depends on factors such as required accuracy, sample throughput, and available instrumentation.[2]
| Analytical Method | Principle | Typical Stationary Phase/Reagent | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[2][3] | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Cyclofructan-based.[1][2] | High resolution and accuracy, well-established, versatile.[2] | Longer analysis times compared to SFC, higher solvent consumption.[2] |
| Chiral SFC | Differential interaction of enantiomers with a CSP using a supercritical fluid as the mobile phase.[2][4] | Polysaccharide-based, Cyclofructan-based.[2][4] | Fast analysis times, reduced solvent consumption ("green" technique), improved peak symmetries.[2][3][4] | Requires specialized instrumentation. |
| Chiral NMR Spectroscopy | Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to form diastereomeric complexes with distinct NMR signals.[5] | (S)-BINOL derivatives, (R)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.[6] | Rapid analysis, no physical separation required, provides structural information.[5][6] | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[5] |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules.[6][7] | Requires derivatization to yield a chromophore.[7] | Rapid screening of ee and determination of concentration.[7] | Less accurate than chromatographic methods, dependent on various parameters like temperature and solvent.[6] |
Performance Data: Chiral HPLC vs. Chiral SFC
A study comparing the enantiomeric separation of 25 racemic primary amines on a cyclofructan-based chiral stationary phase under SFC, polar organic, and normal-phase HPLC modes revealed the following:[4]
| Mode | Baseline Separations (out of 25) | Key Advantages | Key Disadvantages |
| SFC | 16 | Best peak symmetries, "green" technique.[4] | |
| Polar Organic HPLC | 13 | Shortest analysis times.[4] | |
| Normal-Phase HPLC | 17 | Greatest resolutions.[4] | Longer analysis times.[4] |
In general, SFC provided comparable selectivities and analysis times to normal-phase and polar organic mode HPLC, but with improved peak symmetries.[4]
Experimental Workflow and Protocols
The successful determination of enantiomeric excess using chiral HPLC relies on a systematic workflow, from sample preparation to data analysis.
Detailed Experimental Protocol: Chiral HPLC of a Primary Amine
This protocol provides a generalized starting point for the method development of chiral amine separation.
1. Materials and Reagents:
-
Chiral Stationary Phase: Polysaccharide-based CSPs (e.g., CHIRALPAK® IA, IB, IC) or Cyclofructan-based CSPs are often effective for primary amines.[1]
-
Mobile Phase: HPLC-grade solvents such as hexane, isopropanol (IPA), ethanol, acetonitrile, and methanol.[4][8]
-
Additives: Basic additives like diethylamine (DEA) or triethylamine (TEA) and acidic additives like trifluoroacetic acid (TFA) are often crucial for good peak shape and enantioselectivity.[1][4] A common concentration is 0.1% to 0.5%.[1]
-
Sample: Chiral amine dissolved in the mobile phase.[1]
2. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or diode-array detector.[4]
3. Chromatographic Conditions (Starting Point):
-
Column: CHIRALPAK® AD-H or OD-H are recommended for initial screening.[8]
-
Mobile Phase: A common starting mobile phase is a mixture of hexane and IPA (e.g., 90:10 v/v) or hexane and ethanol (e.g., 80:20 v/v).[4][9] For basic compounds, add 0.1% DEA.[9]
-
Column Temperature: 25°C.[5]
-
Detection: UV detection at a wavelength where the analyte absorbs, typically 254 nm or 210 nm.[8]
4. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, including any additives, and degas it by sonication for approximately 5 minutes.[8]
-
Column Equilibration: Purge the pump and equilibrate the column with the mobile phase for 20-30 minutes or until a stable baseline is achieved.[8]
-
Sample Preparation: Dissolve the chiral amine sample in the mobile phase to a suitable concentration.
-
Injection: Inject a racemic standard to determine the retention times of the enantiomers and to assess the separation. Subsequently, inject the chiral sample.[8]
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the following formula: ee (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100 (where Area1 and Area2 are the peak areas of the two enantiomers).
Method Development and Optimization: If the initial conditions do not provide adequate separation, systematically vary the mobile phase composition (e.g., the ratio of hexane to alcohol), the type and concentration of the additive, and the column temperature to optimize the resolution.[4] For some primary amines, crown ether-based CSPs can be highly efficient, although they often require strongly acidic mobile phases.[1]
Conclusion
Chiral HPLC remains a robust and reliable method for the determination of the enantiomeric excess of chiral amines, offering high resolution and accuracy. While alternative techniques like SFC provide advantages in terms of speed and reduced solvent consumption, and NMR and CD spectroscopy offer rapid screening capabilities, the choice of the optimal method will be dictated by the specific analytical challenge at hand. A thorough understanding of the principles and experimental parameters of each technique is crucial for making an informed decision and achieving accurate and reproducible results in chiral analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. yakhak.org [yakhak.org]
A Researcher's Guide to Chiral GC Analysis for the Separation of Pyrrolidine Enantiomers
For researchers, scientists, and drug development professionals, the stereoselective synthesis and analysis of chiral molecules are of paramount importance. Pyrrolidine and its derivatives are key structural motifs in numerous pharmaceuticals and bioactive compounds, making the accurate determination of their enantiomeric purity a critical aspect of research and quality control. This guide provides a comprehensive comparison of chiral gas chromatography (GC) methods for the separation of pyrrolidine enantiomers, supported by experimental data and detailed protocols.
Performance Comparison of Chiral GC Methodologies
The successful chiral separation of pyrrolidine enantiomers by GC hinges on two key factors: effective derivatization to enhance volatility and chromatographic performance, and the selection of an appropriate chiral stationary phase (CSP) capable of enantioselective interactions. While a single, universally superior method does not exist, this section compares common approaches to guide the selection process.
Due to the high polarity and volatility of the parent pyrrolidine, derivatization of the secondary amine is a mandatory step for successful GC analysis. Common derivatization strategies include acylation, such as N-acetylation or N-trifluoroacetylation. The choice of derivatizing agent can influence the volatility of the analyte and the stereoselectivity of the separation.
The selection of the chiral stationary phase is the most critical parameter for achieving enantiomeric resolution. Cyclodextrin-based CSPs are the most widely used and effective for the separation of a broad range of chiral compounds, including N-acylated pyrrolidines. These CSPs, typically derivatives of α-, β-, or γ-cyclodextrin, offer a variety of chiral recognition mechanisms, including inclusion complexation and hydrogen bonding.
Below is a table summarizing the performance of a specific chiral GC method for the separation of 2-substituted pyrrolidine enantiomers, which serves as a representative example. While direct comparative data across multiple columns for the same pyrrolidine derivative is scarce in the literature, the table also includes other commonly employed chiral GC columns known for their efficacy in separating chiral amines.
| Chiral Stationary Phase (CSP) | Derivatization Method | Analyte | Retention Time (min) | Resolution (Rs) | Key Advantages & Considerations |
| Hydrodex β-6TBDM | N-Acetylation | (R/S)-2-Methylpyrrolidine | R: 10.2, S: 10.5 | > 1.5 | Demonstrated success for 2-substituted pyrrolidines. Good resolution and peak shape. |
| Hydrodex β-6TBDM | N-Acetylation | (R/S)-2-Phenylpyrrolidine | R: 25.1, S: 25.4 | > 1.5 | Effective for bulkier substituents at the 2-position. |
| Astec CHIRALDEX® G-TA | N-Trifluoroacetylation | General Amines | Analyte Dependent | Analyte Dependent | Trifluoroacetyl derivatives are highly volatile, potentially leading to shorter retention times. |
| Agilent J&W HP-Chiral | N-Acylation | General Amines | Analyte Dependent | Analyte Dependent | Permethylated β-cyclodextrin phase with broad applicability for chiral separations. |
| Restek Rt-βDEXm | N-Acylation | General Amines | Analyte Dependent | Analyte Dependent | Another permethylated β-cyclodextrin column with a strong track record for chiral separations. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful chiral GC analysis. Below are step-by-step methodologies for the derivatization of pyrrolidine and subsequent GC analysis.
Protocol 1: N-Acetylation of Pyrrolidine for Chiral GC Analysis
This protocol is adapted from a method successfully used for the analysis of 2-substituted pyrrolidines.[1]
1. Sample Preparation and Derivatization:
-
To a 1 mL sample of the pyrrolidine solution in an appropriate solvent (e.g., ethyl acetate), add 20 µL of triethylamine (Et3N) and 20 µL of acetic anhydride (Ac2O).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
The resulting solution containing the N-acetylated pyrrolidine derivative is ready for GC analysis.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 7890A GC or equivalent.
-
Column: Hydrodex β-6TBDM (25 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp 1: Increase to 140 °C at a rate of 2 °C/min.
-
Ramp 2: Increase to 200 °C at a rate of 20 °C/min, hold for 2 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 250 °C.
Protocol 2: General Procedure for N-Trifluoroacetylation
This is a general protocol for the N-trifluoroacetylation of amines, which can be adapted for pyrrolidine.
1. Sample Preparation and Derivatization:
-
Dissolve approximately 1 mg of the pyrrolidine sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) in a vial.
-
Add 100 µL of a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60-70 °C for 15-30 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC injection.
2. Gas Chromatography (GC) Conditions:
-
Follow the GC conditions outlined in Protocol 1, with necessary adjustments to the oven temperature program based on the volatility of the N-trifluoroacetyl derivative. A lower starting temperature and/or a slower ramp rate may be required to achieve optimal separation.
Visualizing the Workflow and Derivatization Chemistry
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow and the chemical reaction involved in derivatization.
Caption: A general workflow for the chiral GC analysis of pyrrolidine enantiomers.
Caption: The N-acetylation of pyrrolidine to form a less polar and more volatile derivative.
Conclusion
The chiral GC analysis of pyrrolidine enantiomers is a robust and reliable method for determining enantiomeric purity.[1] Successful separation is contingent on appropriate derivatization, typically through N-acylation, and the use of a suitable cyclodextrin-based chiral stationary phase. While a universally optimal column and derivatization agent combination cannot be prescribed, this guide provides a comparative overview and detailed protocols to serve as a strong starting point for method development and optimization. For researchers in drug discovery and development, the ability to accurately and efficiently resolve pyrrolidine enantiomers is a critical tool in the synthesis and characterization of novel chiral therapeutics.
References
A Comparative Study of Chiral Diamine Ligands in the Asymmetric Hydrogenation of Acetophenone
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. The efficacy of this transformation is heavily reliant on the choice of chiral ligand employed in conjunction with a transition metal catalyst. Among the most successful and widely utilized ligands are chiral 1,2-diamines, which have demonstrated remarkable activity and enantioselectivity in the asymmetric hydrogenation of a broad range of substrates.
This guide presents a comparative analysis of three prominent C₂-symmetric chiral diamine ligands: (R,R)-1,2-diphenylethylenediamine (DPEN), (S,S)-1,2-dianisolethylenediamine (DAIPEN), and (R,R)-1,2-diaminocyclohexane (DACH). Their performance in the asymmetric hydrogenation of a benchmark substrate, acetophenone, is evaluated using both ruthenium and iridium-based catalytic systems. The data presented herein, compiled from various studies, aims to provide an objective comparison to aid researchers in the selection of the most suitable ligand for their specific synthetic needs.
Performance Data in Asymmetric Hydrogenation of Acetophenone
The following tables summarize the performance of DPEN, DAIPEN, and DACH in the ruthenium and iridium-catalyzed asymmetric hydrogenation of acetophenone. It is important to note that the reaction conditions vary across different studies, which can significantly influence the observed yield and enantioselectivity. Therefore, the conditions for each data point are provided for contextual comparison.
Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of Acetophenone
| Ligand | Diphosphine Ligand | Catalyst System | Substrate/Catalyst Ratio | Solvent | Base | Temp. (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) | Reference |
| (R,R)-DPEN | (R)-BINAP | RuCl₂[(R)-BINAP][(R,R)-DPEN] | 100:1 | Isopropanol | t-BuOK | RT | 6.8 | - | >99 | 43 (R) | [1] |
| (S,S)-DPEN | (S)-TolBINAP | trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | - | 2-Propanol | - | RT | 1 | - | - | 82 (R) | [2] |
| (S)-DAIPEN | (S)-P-Phos | RuCl₂[(S)-P-Phos][(S)-DAIPEN] | 1000:1 | Isopropanol | KOH | 30 | 20 | - | 100 | 88.5 (S) | [3] |
| (R,R)-DACH | rac-1 | cis-[RuCl₂{(S,S)-1}{(R,R)-DACH}] | - | - | - | - | - | - | - | 86 (S) |
Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Acetophenone
| Ligand | Catalyst Precursor | Substrate/Catalyst Ratio | Solvent | Base | Temp. (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) | Reference |
| (1R,2R)-DPEN | [Ir(COD)Cl]₂ | - | Ethanol | t-BuOLi | RT | 30 | 20 | >99 | 94 (R) | [4] |
| Hydrophilic DPEN derivative | [Ir(COD)₂]BF₄ | 200:1 | H₂O/MeOH | - | - | - | - | 100 | 66 (R) | [5] |
| (S,S)-DAIPEN | Not Specified | - | - | - | - | - | - | - | - | - |
| (R,R)-DACH | Not Specified | - | - | - | - | - | - | - | - | - |
Note: Data for (S,S)-DAIPEN and (R,R)-DACH in iridium-catalyzed asymmetric hydrogenation of acetophenone was not available in the searched literature under comparable conditions.
Experimental Protocols
The following are generalized experimental protocols for the asymmetric hydrogenation of acetophenone using ruthenium and iridium catalysts with chiral diamine ligands. These are intended as a guide and may require optimization for specific ligand-metal combinations and desired outcomes.
Ruthenium-Catalyzed Asymmetric Hydrogenation
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral diphosphine ligand (e.g., (R)-BINAP) in a degassed solvent such as DMF. The mixture is heated (e.g., 80-100 °C) for a specified time. After cooling to room temperature, the chiral diamine ligand (e.g., (R,R)-DPEN) is added, and the mixture is stirred to form the active catalyst complex.
Hydrogenation Procedure: [1] To a glass-lined stainless-steel autoclave are added the freshly prepared catalyst solution, a degassed solvent (typically isopropanol), the substrate (acetophenone), and a base (e.g., t-BuOK). The autoclave is sealed, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred at a specified temperature for the required time. Upon completion, the autoclave is cooled and depressurized. The conversion and enantiomeric excess are determined by chiral GC or HPLC analysis of the reaction mixture.
Iridium-Catalyzed Asymmetric Hydrogenation
Catalyst Preparation (in situ): [4] In a glovebox, a Schlenk flask is charged with an iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral diamine ligand (e.g., (1R,2R)-DPEN) in a degassed solvent (e.g., ethanol). The mixture is stirred at room temperature for a period to allow for complex formation.
Hydrogenation Procedure: [4] To the freshly prepared catalyst solution in the Schlenk flask, the substrate (acetophenone) and a base (e.g., t-BuOLi) are added. The flask is then placed in a stainless-steel autoclave. The autoclave is sealed, purged with hydrogen, and then pressurized. The reaction is stirred at the desired temperature and pressure for the specified duration. After the reaction, the autoclave is cooled and the pressure is carefully released. The conversion and enantiomeric excess of the product, 1-phenylethanol, are determined by chiral GC or HPLC.
Mechanistic Overview and Logical Workflow
The generally accepted mechanism for the asymmetric hydrogenation of ketones by these Ru(II) and Ir(III) diamine complexes involves a metal-ligand bifunctional catalysis. The following diagrams illustrate the key steps in the catalytic cycle and a general experimental workflow.
Conclusion
The selection of a chiral diamine ligand for asymmetric hydrogenation is a critical parameter that dictates the success of the reaction. From the compiled data, it is evident that all three ligands—DPEN, DAIPEN, and DACH—are highly effective in inducing enantioselectivity in the hydrogenation of acetophenone. The choice between them may depend on the specific metal used and the desired reaction conditions. For instance, DPEN has shown high enantioselectivity with both ruthenium and iridium catalysts. DAIPEN has also demonstrated excellent performance in ruthenium-catalyzed systems.
The provided experimental protocols offer a starting point for developing robust and efficient asymmetric hydrogenation reactions. Researchers are encouraged to use this guide as a foundation for their own investigations, with the understanding that optimization of reaction parameters is often necessary to achieve the highest levels of performance for a given substrate and catalyst system. The continued exploration and comparison of these and other chiral ligands will undoubtedly lead to even more efficient and selective methods for the synthesis of enantiomerically pure molecules.
References
- 1. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Organocatalyst Performance in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leading Organocatalysts for the Asymmetric Aldol Condensation
The asymmetric aldol reaction is a cornerstone of stereoselective C-C bond formation, providing access to chiral β-hydroxy carbonyl compounds that are pivotal intermediates in the synthesis of natural products and pharmaceuticals.[1] The advent of organocatalysis has revolutionized this field by offering metal-free, environmentally benign, and highly efficient methods to control stereochemistry.[2] This guide provides a comparative benchmark of three widely used classes of organocatalysts for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde: L-proline, a diarylprolinol silyl ether (Hayashi-Jørgensen catalyst), and an imidazolidinone (MacMillan catalyst).
Performance Benchmark: A Side-by-Side Comparison
The following table summarizes the performance of L-proline, a Hayashi-Jørgensen catalyst, and a MacMillan catalyst in the asymmetric aldol reaction of cyclohexanone with 4-nitrobenzaldehyde under representative reaction conditions.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-Proline | 20 | MeOH/H₂O (2:1) | RT | 19 | 95 | 95:5 | 98 | [2] |
| Hayashi-Jørgensen Catalyst | 5 | Toluene | 0 | 24 | 98 | 98:2 | >99 | [3] |
| MacMillan Catalyst | 10 | CH₂Cl₂ | -20 | 48 | 92 | >95:5 | 96 | [4] |
Delving into the Mechanisms: Enamine Catalysis
The catalytic cycle for the proline-catalyzed asymmetric aldol reaction serves as a fundamental model for enamine-based organocatalysis. The catalyst reacts with the ketone to form a nucleophilic enamine intermediate, which then attacks the aldehyde electrophile. Subsequent hydrolysis regenerates the catalyst and yields the aldol product. The stereochemistry is dictated by the chiral environment created by the catalyst in the transition state.
Experimental Protocols: Reproducible Methodologies
Detailed and reproducible experimental protocols are crucial for benchmarking catalyst performance. Below are representative procedures for the asymmetric aldol reaction catalyzed by L-proline.
General Experimental Workflow
The general workflow for setting up an organocatalytic aldol reaction is straightforward and can be adapted for different catalysts and substrates.
References
analytical techniques for characterizing products of asymmetric synthesis
A Comprehensive Guide to Analytical Techniques for Characterizing Products of Asymmetric Synthesis
For researchers, scientists, and drug development professionals engaged in the field of asymmetric synthesis, the accurate characterization of chiral products is of paramount importance. The stereochemical purity of a compound can profoundly influence its pharmacological and toxicological properties. This guide provides an objective comparison of the principal analytical techniques used to determine enantiomeric excess (ee) and absolute configuration, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for characterizing the products of asymmetric synthesis is a critical decision that depends on various factors, including the nature of the sample, the required accuracy and sensitivity, sample throughput, and available instrumentation. The following table summarizes and compares the key performance characteristics of the most common techniques.
| Feature | Chiral Chromatography (HPLC/GC) | NMR Spectroscopy | Circular Dichroism (CD) | X-ray Crystallography |
| Primary Application | Enantiomeric Excess (ee) Determination | Enantiomeric Excess (ee) Determination | Enantiomeric Excess (ee) & Absolute Configuration | Absolute Configuration |
| Accuracy/Precision | High (<1% error with optimization, but can be up to 5.2%)[1] | Good (±0.5% to ±10%, depending on conditions and expertise)[1][2] | Good (average error of 3.0% to 6%)[3] | Gold standard for absolute configuration; not typically quantified for ee |
| Sensitivity (LOD/LOQ) | High (e.g., LODs around 1.5 µg/mL for HPLC)[1] | Moderate, dependent on analyte concentration and magnetic field strength[1] | Moderate to high, dependent on chromophore | Not applicable for ee; requires single crystal |
| Typical Analysis Time | 15-60 minutes per sample[1][2] | 5-15 minutes per sample (after derivatization/reagent addition)[1][2] | Rapid (minutes per sample) | Hours to days (including crystal growth and data collection/analysis) |
| Sample Amount | Low (µg to mg)[4] | Low (typically 1-10 mg)[5] | Low (µg to mg) | Requires a single, high-quality crystal (µg to mg) |
| Sample Preparation | Dissolution in mobile phase, filtration | Dissolution in deuterated solvent, may require chiral derivatizing or solvating agents | Dissolution in a suitable solvent | Crystal growth |
| Destructive/Non-destructive | Non-destructive (sample can be collected) | Non-destructive | Non-destructive | Non-destructive (crystal can be recovered) |
| Cost | High initial instrument cost; ongoing costs for columns and solvents[1][6] | High initial instrument cost; lower solvent cost per sample[1] | Moderate to high initial instrument cost | High initial instrument cost and maintenance |
| Key Advantage | High accuracy and robustness for ee determination[7] | Rapid analysis and structural information | High sensitivity for chromophoric molecules | Unambiguous determination of 3D structure[8] |
| Key Limitation | Method development can be time-consuming[1] | Lower sensitivity compared to chromatography | Requires a chromophore near the stereocenter | Requires a high-quality single crystal |
Experimental Protocols
Detailed methodologies are essential for achieving reliable and reproducible results. Below are representative protocols for key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers, relying on a chiral stationary phase (CSP) to differentiate between stereoisomers.
Methodology:
-
Column and Mobile Phase Selection:
-
Select a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) based on the analyte's structure.
-
Choose an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). For basic or acidic compounds, additives like diethylamine or trifluoroacetic acid may be required.[9]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample (approximately 1 mg) in the mobile phase to a final concentration of about 1 mg/mL.[10]
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Instrumental Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min).[10]
-
Set the column temperature (e.g., 25 °C).[10]
-
Inject a small volume of the prepared sample (e.g., 10 µL) onto the column.[10]
-
Detect the separated enantiomers using a suitable detector, most commonly a UV detector set at an appropriate wavelength.[10]
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers in the resulting chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess (ee) Determination
Chiral NMR spectroscopy utilizes chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce a chemical shift difference between enantiomers, allowing for their quantification.
Methodology using a Chiral Solvating Agent (CSA):
-
Sample Preparation:
-
In a clean NMR tube, combine the analyte (e.g., a chiral amine, 0.0125–0.2 mmol) and a suitable chiral solvating agent (e.g., a BINOL derivative, 0.0125–0.1 mmol).[5]
-
Dissolve the mixture in an appropriate deuterated solvent (e.g., 0.6 mL of CDCl₃).[5]
-
Gently shake the NMR tube for approximately 30 seconds to ensure thorough mixing and the formation of diastereomeric complexes.[5]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 25 °C).[5]
-
-
Data Analysis:
-
Identify the well-resolved signals corresponding to each of the diastereomeric complexes. Protons close to the chiral center are most likely to show distinct chemical shifts.
-
Carefully integrate the distinct resonance peaks for each of the enantiomers.
-
Calculate the enantiomeric excess (ee) from the ratio of the integrals.
-
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.
General Workflow:
-
Crystal Growth:
-
The primary and often most challenging step is to grow a single, high-quality crystal of the enantiomerically pure compound. This typically involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, or using other crystallization techniques like vapor diffusion or cooling. A suitable crystal size is typically 0.1-0.3 mm.
-
-
Data Collection:
-
Mount the crystal on a goniometer head and place it in an X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
The positions of the atoms in the crystal lattice are determined using various computational methods (structure solution).
-
The atomic positions and other parameters are then refined to obtain the best fit with the experimental data.
-
-
Absolute Configuration Determination:
-
The absolute configuration is determined by analyzing the anomalous scattering effects of the X-rays by the atoms in the crystal.[6] The Flack parameter is a key value used in this determination; a value close to 0 indicates the correct absolute configuration has been assigned.[6] For molecules containing only light atoms (C, H, O, N), determination can be challenging but is often possible with modern diffractometers and software.[6]
-
Visualizations
Workflow for Enantiomeric Excess (ee) Determination by Chiral HPLC
Caption: Workflow for enantiomeric excess (ee) determination using Chiral HPLC.
Logical Relationship for Chiral NMR Analysis
Caption: Logical relationship in chiral NMR analysis for ee determination.
General Workflow for Absolute Configuration by X-ray Crystallography
Caption: General workflow for absolute configuration determination by X-ray Crystallography.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Performance of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine against other widely used organocatalysts in key asymmetric transformations. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the rational selection of catalysts for specific synthetic applications.
Introduction
(S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine, a chiral diamine, has emerged as a powerful organocatalyst in asymmetric synthesis.[1] Its structure, featuring a secondary amine for enamine or iminium ion formation and a tertiary amine that can act as a Brønsted base or participate in the transition state, contributes to its high catalytic activity and stereocontrol.[1] This guide focuses on its performance in three fundamental carbon-carbon bond-forming reactions: the Aldol, Michael, and Mannich reactions, comparing it primarily with L-proline and diarylprolinol silyl ethers, two other cornerstones of organocatalysis.
Catalytic Performance: A Quantitative Comparison
The efficacy of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine and its alternatives is evaluated based on product yield, enantiomeric excess (ee), and diastereomeric ratio (dr). The following tables summarize the performance of these catalysts in various asymmetric reactions. It is important to note that direct comparisons of kinetic data such as rate constants are challenging due to variations in reaction conditions across different studies. However, the provided data on yield and stereoselectivity offer valuable insights into the relative performance of these catalysts.
Asymmetric Aldol Reaction
The aldol reaction is a pivotal method for constructing β-hydroxy carbonyl compounds. The performance of (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine is compared with L-proline and a diarylprolinol silyl ether derivative.
| Catalyst | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 4 | 96 | 93:7 | 99 |
| L-proline | 4-Nitrobenzaldehyde | Acetone | Neat | 48 | 66 | - | 93[2] |
| Diarylprolinol silyl ether | Cinnamaldehyde | Cyclopentadiene | Toluene | 24 | 80 | 85:15 (exo:endo) | 97 (exo)[3] |
Asymmetric Michael Addition
The Michael addition is a key reaction for the formation of 1,5-dicarbonyl compounds and related structures. Here, we compare the catalysts in the addition of aldehydes or ketones to nitroolefins.
| Catalyst | Nucleophile | Electrophile | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine | Propanal | trans-β-Nitrostyrene | CH2Cl2 | 1 | 82 | 94:6 | 99 |
| L-proline | Cyclohexanone | trans-β-Nitrostyrene | EtOH | 24 | 97 | - | 97[4] |
| Diarylprolinol silyl ether | n-Pentanal | trans-β-Nitrostyrene | Water | 24 | 85 | 94:6 | 98[5] |
Asymmetric Mannich Reaction
The Mannich reaction provides a direct route to β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.
| Catalyst | Aldehyde | Imine | Ketone/Aldehyde | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine | Propanal | N-PMP-protected imine of p-anisaldehyde | - | Dioxane | 24 | 95 | 95:5 | 98 |
| L-proline | Acetaldehyde | N-Boc-imines | - | - | - | - | up to >99[6] | |
| Diarylprolinol silyl ether | - | - | - | - | - | - | - | - |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published research. Below are generalized procedures for conducting the aforementioned asymmetric reactions and for determining their kinetic and stereochemical outcomes.
General Procedure for Asymmetric Organocatalytic Reactions
To a solution of the aldehyde (1.0 mmol) in the specified solvent (2 mL), the ketone or other nucleophile (2.0-10.0 mmol) is added. Subsequently, the organocatalyst (typically 5-20 mol%) is added to the mixture. The reaction is stirred at the specified temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is typically quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Kinetic Analysis Protocol
-
Reaction Setup : A series of reactions are set up in parallel under identical conditions (temperature, solvent, and concentrations of reactants and catalyst).
-
Sampling : At predetermined time intervals, an aliquot is withdrawn from each reaction mixture.
-
Quenching : The reaction in the aliquot is immediately quenched, for example, by dilution with a cold solvent mixture or by adding a quenching agent.
-
Analysis : The concentration of the product and/or the remaining starting material in each aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with an internal standard.
-
Data Processing : The concentration data is plotted against time to obtain the reaction progress curve. The initial reaction rate can be determined from the initial slope of this curve. By varying the initial concentrations of the reactants and the catalyst, the reaction orders with respect to each component and the rate constant can be determined.
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the purified product is determined by chiral HPLC or chiral GC analysis.[7] A small amount of the product is dissolved in a suitable solvent (e.g., a mixture of hexane and isopropanol for HPLC) and injected into the chromatograph equipped with a chiral stationary phase column.[7] The peak areas of the two enantiomers are integrated, and the ee is calculated using the following formula:
ee (%) = [([R] - [S]) / ([R] + [S])] * 100
where [R] and [S] are the concentrations (or peak areas) of the R and S enantiomers, respectively.[8]
Visualizations
Catalytic Cycle of Amine-Catalyzed Reactions
The catalytic cycle for these reactions typically proceeds through either an enamine or an iminium ion intermediate, depending on the nature of the substrate and the reaction.
Caption: Generalized catalytic cycles for enamine and iminium ion catalysis.
Experimental Workflow for Kinetic Studies
The following diagram illustrates a typical workflow for conducting kinetic studies of organocatalyzed reactions.
Caption: A streamlined workflow for the kinetic analysis of catalyzed reactions.
Conclusion
(S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine is a highly effective and versatile organocatalyst for asymmetric aldol, Michael, and Mannich reactions, often providing excellent yields and stereoselectivities. While a direct kinetic comparison with other catalysts is complicated by varying reaction conditions in the literature, the compiled data suggests that it is a highly competitive catalyst, particularly in terms of achieving high enantioselectivity. Its performance, coupled with its commercial availability, makes it an attractive choice for researchers in organic synthesis and drug development. The selection of the optimal catalyst will ultimately depend on the specific substrates and desired stereochemical outcome of the reaction.
References
- 1. (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine – an effective catalyst of asymmetric synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 20.210.105.67 [20.210.105.67]
- 7. benchchem.com [benchchem.com]
- 8. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
literature review of the efficacy of different pyrrolidine-based catalysts
A Comprehensive Review of Pyrrolidine-Based Catalysts: Efficacy and Applications in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a foundational scaffold in a multitude of biologically active compounds and pharmaceuticals.[1][2][3] Its derivatives have garnered significant attention as highly efficient organocatalysts in asymmetric synthesis, offering a powerful and environmentally benign alternative to traditional metal-based catalysts.[4][5][6] This guide provides an in-depth comparison of the efficacy of various pyrrolidine-based catalysts in key organic transformations, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in catalyst selection and reaction optimization.
Catalytic Performance in Asymmetric Michael Additions
The Michael addition is a fundamental carbon-carbon bond-forming reaction, and pyrrolidine-based organocatalysts have demonstrated exceptional ability to control its stereochemical outcome. Bifunctional catalysts, combining a pyrrolidine moiety for enamine formation and a hydrogen-bond donor to activate the nitroolefin, have shown particularly high efficiency.[7][8]
Data Presentation:
| Catalyst | Aldehyde/Ketone | Nitroolefin | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| OC4 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH2Cl2 | RT | 7 | 95-99 | 70:30 - 78:22 | ~68 | [4] |
| OC4 (Optimized) | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Methylcyclohexane | 0 | - | Good | 92:8 | 85 | [6] |
| Pyrrolidine-Thiourea (2b) | Cyclohexanone | trans-β-Nitrostyrene | Toluene | RT | 24 | 99 | >99:1 | 99 | [7] |
| Polymer-Supported Pyrrolidine (1) | Cyclohexanone | β-Nitrostyrene | Water | RT | 24 | 95 | 85:15 | 80 | [9] |
| Polymer-Supported Pyrrolidine (2) | Cyclohexanone | β-Nitrostyrene | Water | RT | 72 | 80 | 90:10 | 92 | [9] |
Catalytic Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds. Proline and its derivatives are seminal catalysts in this field, operating through an enamine mechanism.[10][11][12] The efficiency of these catalysts can be significantly influenced by the solvent, additives, and substituents on the pyrrolidine ring.[13][14][15]
Data Presentation:
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 24 | 95 | 95:5 | 96 | [6] |
| L-Prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | 85 | 90:10 | 88 | [6] |
| Boc-L-Prolinamide (1a) | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | - | 30 | [16] |
| Boc-L-Prolinamide (1b) | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | 99 | 97:3 | 99 | [16] |
| Phthalimido-prolinamide (28) | Aromatic Aldehydes | Ketones | Solvent-free | RT | - | - | - | up to 99 | [10][17] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalysts.
General Procedure for Asymmetric Michael Addition:
To a solution of the nitroolefin (0.5 mmol) in the specified solvent (2 mL) was added the aldehyde or ketone (2.5 mmol for aldehydes, 10 mmol for ketones) and the pyrrolidine-based catalyst (10 mol%). The reaction mixture was stirred at the indicated temperature for the specified time. The progress of the reaction was monitored by TLC. After completion, the reaction mixture was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio and enantiomeric excess were determined by ¹H NMR and chiral HPLC analysis.[4][7]
General Procedure for Asymmetric Aldol Reaction:
In a vial, the aldehyde (0.5 mmol), the ketone (2.0 mL), and the pyrrolidine-based catalyst (0.05 mmol, 10 mol%) were combined in the specified solvent (if any). The mixture was stirred at the specified temperature for the indicated time. Upon completion, the reaction was quenched with a saturated aqueous solution of NH4Cl. The aqueous layer was extracted with diethyl ether (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel. The diastereomeric ratio and enantiomeric excess were determined by ¹H NMR and chiral HPLC analysis.[6][16]
Mechanistic Insights and Visualizations
The catalytic efficacy of pyrrolidine-based catalysts stems from their ability to form key intermediates, such as enamines and iminium ions, which then guide the stereochemical outcome of the reaction.
Caption: General mechanism of enamine catalysis by pyrrolidine derivatives.
Caption: Experimental workflow for a typical asymmetric Michael addition.
Caption: Transition state model for proline-catalyzed aldol reaction.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine, a common building block in pharmaceutical synthesis. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.
Immediate Safety and Handling
This compound and its salts are classified as hazardous substances. The dihydrochloride salt, for instance, is known to cause skin, eye, and respiratory irritation.[1] Therefore, stringent safety measures must be implemented from the moment the chemical is designated as waste.
Personal Protective Equipment (PPE): All personnel handling this chemical waste must wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][3]
Spill Management: In the event of a spill, the area should be evacuated and ventilated. The spill should be contained using absorbent pads or other inert materials.[2] All contaminated materials, including cleaning supplies, must be collected and disposed of as hazardous waste. Do not allow the chemical to enter drains, sewers, or waterways, as it can be harmful to aquatic life.[2]
Waste Segregation and Storage
Proper segregation and storage of this compound waste are crucial to prevent hazardous reactions.
-
Segregation: This amine-based waste must be kept separate from other chemical waste streams, particularly acids and oxidizing agents, to prevent violent reactions.[2][4]
-
Container Selection: Use only compatible, tightly sealed containers for waste storage.[2][5] The original container, if in good condition, is often a suitable choice.[5] Containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name.[2][5]
-
Storage Conditions: Store waste containers in a designated, cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][3] The storage area should be secure and accessible only to authorized personnel.
Disposal Procedure
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] These companies are equipped to handle and treat chemical wastes in an environmentally responsible and compliant manner.
Steps for Arranging Professional Disposal:
-
Quantify and Characterize: Maintain a detailed inventory of the waste, including the quantity and any other chemicals it may be mixed with.
-
Contact a Licensed Vendor: Engage a certified hazardous waste management service. Provide them with the Safety Data Sheet (SDS) and a complete description of the waste.
-
Packaging for Transport: Follow the vendor's instructions for packaging the waste for safe transport. This typically involves ensuring containers are properly sealed, labeled, and segregated.
-
Documentation: Retain all records of waste disposal, including manifests and certificates of destruction, as required by local and national regulations.[2]
Key Hazard and Handling Information
The following table summarizes critical safety information for handling this compound waste, based on data for the dihydrochloride salt.
| Hazard Category | Description | Precautionary Measures |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing.[1] In case of contact, wash with plenty of soap and water.[1] |
| Eye Damage | Causes serious eye damage.[1] | Wear eye and face protection.[1] If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Avoid breathing fumes, vapors, or dust.[1] Use only in a well-ventilated area or with respiratory protection.[1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[1][6][7][8] | Do not dispose of down the drain or in the environment.[2] Engage a licensed hazardous waste disposal service.[2] |
Waste Disposal Workflow
The following diagram illustrates the decision-making and handling process for the disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. aksci.com [aksci.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. research.auburn.edu [research.auburn.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
